TD-5471 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVXNOAIUAJNK-JMAPEOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-5471 Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, recognized for its long-acting bronchodilatory properties.[1] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of respiratory therapeutics.
Chemical Structure and Properties
This compound is a quinolinone derivative with the chemical name 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride.[2] Its structure is notable for features that contribute to its high potency and long duration of action, which is suggested to be correlated with its hydrophobicity.[1]
Chemical Structure Diagram:
Caption: Chemical structure of TD-5471.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H32ClN3O4 | [2] |
| Molecular Weight | 558.07 g/mol | [2] |
| CAS Number | 530084-35-6 | [2][3] |
| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | [2] |
| Solubility | Soluble in DMSO | |
| Physical Form | Solid | |
| Storage Temperature | -20°C |
Pharmacological Profile
This compound is characterized as a potent and selective full agonist for the human β2-adrenoceptor.[1] Its primary mechanism of action involves the stimulation of these receptors, leading to smooth muscle relaxation in the airways.
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Model | Source |
| pEC50 | 8.7 | Guinea pig tracheal ring assay | [1] |
| Activity | Long-acting bronchoprotection (significant effect at 72h) | in vivo guinea pig model | [1] |
Signaling Pathways
As a β2-adrenoceptor agonist, this compound is expected to primarily activate the canonical Gs-protein coupled signaling pathway. This activation leads to a cascade of intracellular events culminating in bronchodilation.
Caption: Canonical β2-adrenoceptor signaling pathway.
While the Gs-cAMP pathway is the principal mechanism, research into β2-adrenoceptor signaling has revealed the potential for alternative or biased signaling pathways. These can involve G protein-independent signaling cascades, such as those mediated by β-arrestin, or coupling to other G proteins like Gi. The specific signaling profile of this compound has not been fully elucidated in the public domain.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound are not publicly available. However, based on standard practices in medicinal chemistry and pharmacology for similar long-acting β2-agonists, the following outlines represent plausible methodologies.
General Synthetic and Characterization Workflow:
Caption: General experimental workflow for a novel compound.
Representative In Vitro Guinea Pig Tracheal Ring Assay Protocol:
This assay is a standard method for evaluating the relaxant effect of β2-agonists on airway smooth muscle.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The tracheas are excised and placed in Krebs-Henseleit (KH) buffer. The trachea is cut into rings, approximately 2-3 mm in width.
-
Mounting: Tracheal rings are suspended between two stainless steel hooks in organ baths containing KH buffer, maintained at 37°C, and gassed with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).
-
Compound Addition: Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the organ baths.
-
Data Analysis: The relaxation responses are measured as a percentage of the pre-contracted tone. A concentration-response curve is generated, and the pEC50 value is calculated.
Representative In Vivo Bronchoprotection Assay in Guinea Pigs:
This model assesses the ability of a compound to protect against bronchoconstriction induced by a spasmogen.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are used. The animals are conscious and unrestrained.
-
Compound Administration: this compound or vehicle is administered to the animals, typically via nebulization to mimic inhaled delivery.
-
Bronchoconstriction Challenge: At various time points after compound administration (e.g., 1.5 hours and 72 hours), the animals are exposed to an aerosolized bronchoconstrictor, such as histamine or acetylcholine.
-
Measurement of Bronchoconstriction: The onset of bronchoconstriction is determined by observing the time to the first signs of respiratory distress (e.g., coughing, collapse).
-
Data Analysis: The protective effect of this compound is quantified by the increase in the time to the onset of bronchoconstriction compared to vehicle-treated animals.
Conclusion
This compound is a potent, long-acting β2-adrenoceptor agonist with a promising preclinical profile for the potential treatment of obstructive airway diseases. Its chemical structure is designed for high affinity and prolonged duration of action at the β2-adrenoceptor. Further investigation into its detailed signaling profile and comprehensive safety and efficacy studies would be necessary to fully delineate its therapeutic potential.
References
TD-5471 Hydrochloride: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TD-5471 hydrochloride, a potent and selective full agonist of the human β2-adrenoceptor. This document outlines its fundamental chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Core Compound Data
Quantitative information for this compound is summarized in the table below for quick reference.
| Parameter | Value |
| CAS Number | 530084-35-6 |
| Molecular Formula | C₃₂H₃₂ClN₃O₄ |
| Molecular Weight | 558.07 g/mol |
Mechanism of Action: β2-Adrenoceptor Signaling
This compound exerts its pharmacological effects through the activation of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Upon agonist binding, the receptor couples to a stimulatory G protein (Gs), initiating a well-defined signaling cascade that ultimately leads to smooth muscle relaxation, a critical process in bronchodilation.
The binding of this compound to the β2-adrenoceptor induces a conformational change in the receptor, which in turn activates the α-subunit of the Gs protein (Gαs). This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3]
cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. The cumulative effect of these events is the relaxation of airway smooth muscle.[4][5][6]
Experimental Protocols: In Vitro Guinea Pig Tracheal Ring Assay
The following protocol outlines a standard method for assessing the bronchodilator activity of β2-agonists like this compound using an isolated guinea pig trachea preparation. This ex vivo model is highly relevant for predicting in vivo efficacy.
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by a humane method.
-
The trachea is carefully dissected and placed in a physiological salt solution, such as Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.
2. Organ Bath Setup:
-
Tracheal rings are mounted in organ baths containing the gassed physiological salt solution at 37°C.
-
One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 to 1.0 gram, with periodic washing.
3. Experimental Procedure:
-
Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as histamine (e.g., 10⁻⁵ M) or methacholine to induce a stable tonic contraction.
-
Once a stable contraction plateau is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxant response is measured as the percentage reversal of the pre-induced contraction.
-
A full concentration-response curve is generated to determine the potency (pD₂ or EC₅₀) and efficacy of the compound.
-
At the end of each experiment, a maximal relaxation response can be induced by a non-specific relaxant like isoprenaline (e.g., 3x10⁻⁶ M) to normalize the data.
4. Data Analysis:
-
Concentration-response curves are plotted, and pharmacological parameters such as pD₂ (-log of the molar concentration that produces 50% of the maximal response) and intrinsic activity are calculated.
-
These data allow for the quantitative assessment of the bronchodilator properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. researchgate.net [researchgate.net]
TD-5471 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for its potential as a long-acting bronchodilator. This technical guide provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The document details its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action: Selective β2-Adrenoceptor Agonism
This compound exerts its therapeutic effect through high-affinity binding to and activation of the human β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, it mimics the action of the endogenous ligand, epinephrine, to elicit a maximal physiological response. Its selectivity for the β2-adrenoceptor over β1 and β3 subtypes is a key characteristic, minimizing the potential for off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.[1][2]
The primary downstream effect of β2-adrenoceptor activation by TD-5471 in airway smooth muscle cells is the stimulation of the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[3]
Signaling Pathways
The signaling cascade initiated by this compound at the β2-adrenoceptor is multifaceted. The canonical pathway leads to bronchodilation, while other potential pathways may also be modulated.
Quantitative Pharmacological Data
The preclinical evaluation of this compound has yielded quantitative data that underscore its potency and selectivity. These findings are summarized in the tables below.
Table 1: In Vitro Potency and Intrinsic Activity
| Assay System | Parameter | Value | Reference |
| Guinea Pig Trachea Assay | pEC50 | 8.7 ± 0.1 | [1] |
| Human β2-Adrenergic Receptor | pEC50 | 9.4 ± 0.4 | [1] |
| Human β2-Adrenergic Receptor | Intrinsic Activity | 83 ± 9% | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity is relative to a standard full agonist.
Table 2: Receptor Selectivity
| Receptor Subtype Comparison | Functional Selectivity Ratio | Reference |
| β2 / β1 | 56 | [1] |
| β2 / β3 | 100 | [1] |
Functional selectivity is the ratio of EC50 values for the different receptor subtypes.
Key Preclinical Experiments and Methodologies
The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments. The detailed protocols for these key studies are outlined below.
In Vitro Guinea Pig Trachea Assay
This assay is a classical method for evaluating the relaxant effects of β2-agonists on airway smooth muscle.
Objective: To determine the potency (pEC50) and onset of action of TD-5471 in relaxing pre-contracted guinea pig tracheal smooth muscle.
Experimental Protocol:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium is left intact.
-
Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine.
-
Compound Administration: Once a stable contractile tone is achieved, cumulative concentrations of this compound are added to the organ baths.
-
Data Analysis: The relaxant response at each concentration is measured as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. A concentration-response curve is then plotted to determine the pEC50 value.
In Vivo Bronchoprotection in Guinea Pigs
This in vivo model assesses the ability of a compound to protect against induced bronchoconstriction, providing insights into its duration of action.
Objective: To evaluate the bronchoprotective effects and duration of action of this compound in a live animal model.
Experimental Protocol:
-
Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.
-
Compound Administration: this compound is administered to the animals, typically via inhalation or intratracheal instillation, at various doses.
-
Bronchoconstriction Challenge: At specific time points after compound administration, the animals are challenged with a bronchoconstricting agent, such as intravenous acetylcholine or an inhaled methacholine aerosol.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is measured, often by monitoring changes in airway resistance and dynamic compliance using a whole-body plethysmograph.
-
Data Analysis: The protective effect of TD-5471 is quantified by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. The duration of action is determined by assessing the bronchoprotective effect at various time points post-dosing.
Conclusion
This compound is a potent and selective full agonist of the β2-adrenoceptor with a preclinical profile indicative of a long duration of action. Its mechanism of action is centered on the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to airway smooth muscle relaxation. The quantitative data from in vitro and in vivo studies support its potential as an effective bronchodilator. Further clinical investigations are necessary to fully elucidate its therapeutic utility in respiratory diseases such as asthma and COPD.
References
TD-5471 Hydrochloride: A Technical Overview of a Potent β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for the potential treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a long-acting β2-agonist (LABA), its mechanism of action centers on the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth overview of the available pharmacological data, relevant experimental protocols, and the underlying signaling pathways associated with this compound and β2-adrenoceptor activation.
Mechanism of Action
The therapeutic effects of this compound are mediated through its high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by β2-adrenoceptor agonists involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets within the airway smooth muscle cells, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This cascade of events prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.
Pharmacological Data
The following tables summarize the available quantitative and qualitative pharmacological data for this compound. It is important to note that detailed binding affinity (Ki) and a comprehensive selectivity profile against a broad panel of receptors are not publicly available in the reviewed literature.
Table 1: In Vitro Potency of this compound
| Assay | Species | Tissue | Parameter | Value | Reference |
| Tracheal Ring Assay | Guinea Pig | Trachea | pEC50 | 8.7 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Key Findings | Reference |
| Bronchoprotection Model | Guinea Pig | Dose-dependent and long-lasting bronchoprotection | Showed excellent potency 1.5 hours after nebulized dosing. At nebulizer concentrations ≥30 μg/mL, bronchoprotection at 72 hours was significantly greater than that of Salmeterol. | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments relevant to the characterization of β2-adrenoceptor agonists like this compound.
Guinea Pig Tracheal Ring Assay
This ex vivo assay is a standard method for evaluating the relaxant effects of bronchodilators on airway smooth muscle.
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized, and the trachea is immediately excised.
-
The trachea is placed in a Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).
-
The trachea is cleaned of adhering connective tissue, and the epithelium may be left intact or removed by gentle rubbing of the luminal surface.
-
The trachea is cut into rings of 3-4 mm in width.
2. Experimental Setup:
-
Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 1.0-1.5 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent, such as histamine (10 µM) or methacholine (1 µM), to induce a stable tonic contraction.
-
Once a stable plateau of contraction is reached, cumulative concentrations of the β2-agonist (e.g., this compound) are added to the organ bath.
-
The relaxant response is recorded as the percentage reversal of the induced contraction.
-
The concentration of the agonist that produces 50% of the maximal relaxation is determined as the EC50 value.
cAMP Accumulation Assay
This cell-based assay quantifies the increase in intracellular cyclic AMP levels following the activation of Gs-coupled receptors.
1. Cell Culture and Plating:
-
A suitable cell line endogenously expressing or recombinantly overexpressing the human β2-adrenoceptor (e.g., HEK293, CHO) is used.
-
Cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent the degradation of cAMP.
-
Following the pre-incubation, cells are stimulated with varying concentrations of the β2-agonist (e.g., this compound) for a defined period (typically 15-30 minutes) at 37°C.
-
The stimulation is terminated by lysing the cells.
3. cAMP Detection:
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
The signal is inversely proportional to the amount of cAMP produced by the cells.
-
A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the samples.
-
The EC50 value for the agonist-induced cAMP accumulation is calculated from the dose-response curve.
Signaling Pathways
The activation of the β2-adrenoceptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves Gs protein coupling, leading to bronchodilation. However, prolonged or excessive stimulation can lead to receptor desensitization and internalization, often mediated by β-arrestin.
Caption: Canonical Gs-mediated signaling pathway of the β2-adrenoceptor.
Caption: β-arrestin-mediated desensitization and signaling of the β2-adrenoceptor.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel β2-adrenoceptor agonist.
Caption: General experimental workflow for β2-adrenoceptor agonist evaluation.
References
An In-Depth Technical Guide to the Discovery and Synthesis of TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective long-acting β2-adrenoceptor agonist (LABA) identified through a multivalent design approach. This technical guide provides a comprehensive overview of its discovery, synthesis, and pharmacological characterization. The synthesis leverages a key Buchwald-Hartwig amination reaction to construct the core biarylamine structure. In vitro and in vivo studies in guinea pig models have demonstrated its high potency and long duration of action as a bronchodilator. This document details the experimental protocols for its synthesis and biological evaluation and visualizes the key pathways and workflows.
Discovery and Rationale
The discovery of TD-5471 originated from a multivalent design strategy aimed at developing novel LABAs with an extended duration of action for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The design strategy commenced with the known β2-agonist, milveterol, as a starting point. Researchers explored the replacement of the hydrophilic secondary binding group of milveterol with more hydrophobic biarylamine moieties. This exploration was facilitated by the use of a common intermediate, allowing for the rapid synthesis of a series of analogues via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1] Through this systematic approach, TD-5471 emerged as a lead candidate, exhibiting potent and selective full agonism at the human β2-adrenoceptor with a prolonged duration of action.[1]
Synthesis of this compound
The synthesis of this compound is centered around the strategic formation of a key biarylamine linkage via a Buchwald-Hartwig amination. While the specific, step-by-step protocol from the primary literature is not publicly available, a representative synthetic workflow can be constructed based on established methodologies for this class of compounds.
General Synthetic Workflow
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
This protocol is a general representation of a Buchwald-Hartwig amination reaction for the synthesis of biarylamines, which is the core of TD-5471's synthesis.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biarylamine.
Pharmacological Characterization
TD-5471 has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and duration of action.
In Vitro Potency and Functional Activity
The potency of TD-5471 was assessed using an in vitro guinea pig tracheal ring assay. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.
Experimental Protocol: Guinea Pig Tracheal Ring Assay (Representative)
-
Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer.
-
The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.
-
The tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
After an equilibration period, the tracheal rings are contracted with a submaximal concentration of a contractile agent (e.g., histamine or methacholine).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., TD-5471) are added to the organ bath, and the relaxation response is recorded.
-
The potency of the compound is expressed as the pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximal relaxation.
In Vivo Bronchoprotection
The duration of action and in vivo efficacy of TD-5471 were evaluated in a guinea pig model of bronchoprotection.
Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs (Representative)
-
Male Dunkin-Hartley guinea pigs are conscious and restrained in a plethysmograph to measure airway resistance.
-
A baseline measurement of airway resistance is obtained.
-
The animals are exposed to a nebulized solution of the test compound (e.g., this compound) or vehicle control.
-
At various time points after dosing, the animals are challenged with a nebulized bronchoconstrictor (e.g., histamine).
-
Airway resistance is measured again after the bronchoconstrictor challenge.
-
The bronchoprotective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| pEC50 | 8.7 | Guinea Pig Tracheal Ring Assay | [1] |
Mechanism of Action: β2-Adrenoceptor Signaling
As a β2-adrenoceptor agonist, TD-5471 exerts its therapeutic effect by stimulating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway Diagram
The signaling pathway activated by a long-acting β2-agonist like TD-5471 is depicted below:
Caption: β2-Adrenoceptor signaling pathway activated by TD-5471.
Conclusion
This compound is a potent and selective long-acting β2-adrenoceptor agonist discovered through a rational, multivalent design approach. Its synthesis is efficiently achieved using a Buchwald-Hartwig amination as the key step. Preclinical studies have demonstrated its high potency and long duration of action, supporting its potential as a valuable therapeutic agent for respiratory diseases. The detailed experimental workflows and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
TD-5471 Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor, demonstrating a prolonged duration of action.[1] This technical guide provides a detailed overview of the pharmacological properties of this compound, drawing from available preclinical data. The document covers its mechanism of action, in vitro and in vivo pharmacology, and the associated signaling pathways. Due to the limited public availability of the full primary research, this guide synthesizes information from abstracts and commercially available data, providing a comprehensive overview based on the current understanding of this compound.
Introduction
Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation. TD-5471 was developed as a result of a multivalent design approach aimed at identifying novel LABAs with extended duration of action.[1] Its unique chemical structure, incorporating a biarylamine secondary binding group, differentiates it from other LABAs and is thought to contribute to its long-acting profile through increased hydrophobicity.
Mechanism of Action
This compound is a selective agonist of the β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding, TD-5471 activates the receptor, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of smooth muscle tissue, particularly in the bronchi.
Signaling Pathway Diagram
Caption: Canonical signaling pathway of TD-5471 via the β2-adrenoceptor.
Pharmacological Data
While the full, detailed quantitative data from the primary publication by Jacobsen et al. is not publicly accessible, the available information from abstracts and vendor technical data sheets allows for a summary of the key pharmacological parameters of TD-5471.
Table 1: In Vitro Pharmacology of TD-5471
| Parameter | Species/Assay | Value | Reference |
| Potency | Guinea Pig Tracheal Ring Assay | pEC50 = 8.7 | [1] |
| Agonist Activity | Human β2-Adrenoceptor | Full Agonist | [1] |
| Onset of Action | Guinea Pig Trachea Model | Slow | [1] |
Table 2: In Vivo Pharmacology of TD-5471
| Parameter | Species/Model | Key Findings | Reference |
| Efficacy | Guinea Pig Model of Bronchoprotection | Dose-dependent and long duration of action | [1] |
| Potency | Guinea Pig Model of Bronchoprotection | Excellent potency at 1.5 hours post-dosing | [1] |
| Duration of Action | Guinea Pig Model of Bronchoprotection | Significant bronchoprotection at 72 hours, greater than salmeterol | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of TD-5471 are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
In Vitro Guinea Pig Tracheal Ring Assay
This assay is a classic functional experiment to determine the potency and efficacy of bronchodilators.
Workflow Diagram:
References
TD-5471 Hydrochloride: A Comprehensive Technical Review of its Selectivity for the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for its potential therapeutic applications, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a β2-AR agonist, TD-5471 stimulates the β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. Activation of these receptors leads to the relaxation of the airway smooth muscle, resulting in bronchodilation and improved airflow. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the β2-adrenergic receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Selectivity Profile of this compound
The selectivity of a β2-adrenergic agonist is a critical determinant of its therapeutic index. High selectivity for the β2-AR over other adrenergic receptor subtypes, such as β1-AR (predominantly in the heart) and β3-AR (involved in lipolysis and thermogenesis), minimizes the potential for off-target side effects like cardiovascular stimulation. TD-5471 has demonstrated a favorable selectivity profile.
| Receptor Subtype | Parameter | Value | Functional Selectivity Ratio (β2/βx) |
| β2-Adrenergic Receptor | pEC50 | 9.4 ± 0.4 | - |
| Intrinsic Activity | 83 ± 9% | - | |
| β1-Adrenergic Receptor | - | - | 56 |
| β3-Adrenergic Receptor | - | - | 100 |
Table 1: In vitro functional selectivity of this compound for human β-adrenergic receptors.[1]
The data clearly indicates that TD-5471 is a potent agonist at the human β2-adrenergic receptor with high functional selectivity over β1 and β3 subtypes.[1]
Experimental Protocols
The characterization of the selectivity profile of this compound involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of the key experiments used to generate the selectivity data.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. These assays measure the ability of the test compound (e.g., TD-5471) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [³H]-dihydroalprenolol (a non-selective β-adrenergic antagonist) or other suitable subtype-selective radioligands.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective β-adrenergic antagonist (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a controlled temperature, e.g., 25°C).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of TD-5471 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For β2-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and intrinsic activity of this compound at human β1, β2, and β3-adrenergic receptors.
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Test compound: this compound at various concentrations.
-
Reference full agonist (e.g., isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes).
-
Stimulation: Add varying concentrations of this compound or the reference full agonist to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve for TD-5471 and determine the EC50 value (the concentration that produces 50% of the maximal response). The intrinsic activity is calculated as the maximal response produced by TD-5471 as a percentage of the maximal response produced by the full agonist isoproterenol.
Mandatory Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflows
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Cell-Based cAMP Functional Assay.
References
In Vitro Characterization of TD-5471 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, developed for potential therapeutic applications. This document provides a comprehensive technical overview of the standard in vitro methodologies employed to characterize compounds of this class. While specific binding affinity and selectivity data for this compound are not publicly available, this guide details the essential experimental protocols and data presentation formats necessary for a thorough preclinical evaluation. The information herein is intended to guide researchers in the design and interpretation of in vitro studies for novel long-acting β2-agonists.
Introduction
This compound has been identified as a potent and selective full agonist for the human β2-adrenoceptor.[1] As a long-acting β2-agonist (LABA), its primary mechanism of action involves the stimulation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation. This makes it a candidate for the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).
A thorough in vitro characterization is fundamental to understanding the pharmacological profile of a novel compound like this compound. This includes determining its potency, selectivity, and mechanism of action through a series of standardized assays. This guide outlines the key in vitro experiments and the expected data outputs.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the desired physiological response, such as smooth muscle relaxation.
Quantitative In Vitro Data
A comprehensive in vitro pharmacological profile is typically summarized in a tabular format. While a complete dataset for this compound is not publicly available, the following tables illustrate the standard parameters measured.
Functional Potency
The functional potency of a β2-agonist is a measure of its ability to elicit a biological response. The pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is a common metric.
| Compound | Assay | Tissue/Cell Line | pEC50 | Reference |
| This compound | Tracheal Ring Relaxation | Guinea Pig | 8.7 | [1] |
| Salmeterol (Example) | Tracheal Spiral Relaxation | Guinea Pig | 9.2 | |
| Formoterol (Example) | Tracheal Spiral Relaxation | Guinea Pig | 8.9 |
Binding Affinity and Selectivity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor (Ki) and its selectivity against other related receptors. High selectivity for the β2-adrenoceptor over β1 and β3 subtypes is a desirable characteristic to minimize off-target effects.
| Compound | Receptor | pKi (Affinity) | Selectivity (fold vs. β2) | Reference |
| This compound | β2-Adrenoceptor | Not Available | Not Available | |
| β1-Adrenoceptor | Not Available | Not Available | ||
| β3-Adrenoceptor | Not Available | Not Available | ||
| Vilanterol (Example) | β2-Adrenoceptor | ~9.1 | - | [2] |
| β1-Adrenoceptor | <7 | >100 | [2] | |
| β3-Adrenoceptor | <6 | >1000 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections describe the standard protocols for key experiments.
Radioligand Binding Assay (Hypothetical Protocol for TD-5471)
This assay determines the binding affinity (Ki) of this compound for the human β2-adrenoceptor and its selectivity against β1- and β3-adrenoceptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human β1, β2, or β3-adrenoceptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Hypothetical Protocol for TD-5471)
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and intrinsic activity.
Methodology:
-
Cell Culture: Cells expressing the human β2-adrenoceptor are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with a range of concentrations of this compound for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: A dose-response curve is generated, and the EC50 (potency) and Emax (maximum effect, indicating intrinsic activity) are calculated.
Guinea Pig Tracheal Ring Assay
This ex vivo assay provides a measure of the functional relaxant effect of a compound on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with an agent such as histamine or methacholine.
-
Compound Addition: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: The concentration of this compound that causes 50% of the maximal relaxation is determined, and the pEC50 is calculated.
Conclusion
The in vitro characterization of this compound, and other novel long-acting β2-agonists, relies on a standardized set of experiments to determine their pharmacological profile. While specific binding data for this compound is not publicly available, the established methodologies for assessing receptor binding affinity, functional potency, and selectivity are well-defined. The high potency observed in the guinea pig tracheal ring assay (pEC50 of 8.7) suggests that this compound is a promising candidate in its class.[1] A complete in vitro profile, including comprehensive binding and selectivity data, is essential for its continued development and for understanding its full therapeutic potential and safety profile.
References
Structural Activity Relationship of TD-5471 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of TD-5471 hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist. The document outlines the key structural features contributing to its pharmacological profile, summarizes available quantitative data, and details relevant experimental protocols.
Introduction
This compound is a full agonist of the human β2-adrenoceptor, developed for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its development emerged from the optimization of the milveterol scaffold, with a primary goal of achieving an extended duration of action suitable for once-daily dosing. The key structural differentiation of TD-5471 lies in the incorporation of a biarylamine moiety, which significantly influences its pharmacokinetic and pharmacodynamic properties.
Core Structural Moieties and Pharmacological Activity
The pharmacological profile of this compound is intrinsically linked to its specific chemical architecture. The molecule's high potency and selectivity as a β2-adrenoceptor agonist are attributed to the synergistic interplay of its core structural components.
Key Structural Features:
-
Pharmacophore: The molecule retains the essential ethanolamine pharmacophore necessary for binding to and activation of the β2-adrenoceptor.
-
Biarylamine Group: The introduction of a biarylamine linker is a pivotal modification from the milveterol scaffold. This feature is associated with the compound's long duration of action, likely by increasing its hydrophobicity and promoting retention in the lung tissue.
-
Milveterol Scaffold: The foundational structure provides the necessary orientation of the pharmacophore for effective receptor interaction.
The structural evolution from milveterol to TD-5471 highlights a targeted drug design strategy focused on enhancing the duration of action while maintaining high potency and selectivity.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of TD-5471.
| Parameter | Value | Assay |
| pEC50 | 8.7 ± 0.1 | Guinea Pig Tracheal Ring Assay |
| β2 pEC50 | 9.4 ± 0.4 | Human β2-Adrenoceptor (in vitro) |
| Intrinsic Activity | 83 ± 9% | Human β2-Adrenoceptor (in vitro) |
Experimental Protocols
In Vitro Guinea Pig Tracheal Ring Assay
This assay is a classical method for evaluating the potency and efficacy of bronchodilators.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, approximately 2-3 mm in width.
-
Mounting: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to measure changes in tension.
-
Contraction and Relaxation: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable contractile tone. Cumulative concentrations of the test compound (e.g., this compound) are then added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the maximal relaxation induced by a standard β2-agonist, such as isoproterenol. The pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, is then calculated.
In Vivo Bronchoprotection Assay in Guinea Pigs
This in vivo model assesses the ability of a compound to protect against bronchoconstriction.
Methodology:
-
Animal Model: Conscious or anesthetized male Dunkin-Hartley guinea pigs are used.
-
Drug Administration: The test compound is typically administered via inhalation (nebulization) or intratracheal instillation.
-
Bronchoconstrictor Challenge: After a predetermined time following drug administration, the animals are challenged with an inhaled or intravenously administered bronchoconstrictor, such as histamine or acetylcholine.
-
Measurement of Airway Resistance: Changes in airway resistance are measured using techniques like whole-body plethysmography.
-
Data Analysis: The protective effect of the test compound is quantified by the degree of inhibition of the bronchoconstrictor-induced increase in airway resistance.
Signaling Pathway and Logical Relationships
β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.
TD-5471 Hydrochloride: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenergic receptor (β2-AR), developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an ultra-long-acting β2-agonist (ultra-LABA), its extended duration of action offers potential for once-daily dosing, a significant advantage in patient compliance and therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action: β2-Adrenergic Receptor Activation
The primary molecular target of this compound is the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding, this compound stabilizes a conformational state of the receptor that promotes the activation of intracellular signaling pathways, leading to the physiological responses characteristic of β2-AR agonists, most notably smooth muscle relaxation in the airways.
Quantitative Pharmacological Profile
The potency, efficacy, and selectivity of this compound have been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| pEC50 | 9.4 ± 0.4 | Human β2-Adrenergic Receptor | [3] |
| 8.7 | Guinea Pig Tracheal Ring Assay | [1] | |
| Intrinsic Activity | 83 ± 9% | Human β2-Adrenergic Receptor | [3] |
| Functional Selectivity (β2/β1) | 56-fold | Human Adrenergic Receptors | [3] |
| Functional Selectivity (β2/β3) | 100-fold | Human Adrenergic Receptors | [3] |
Table 1: In Vitro and Ex Vivo Potency and Efficacy of TD-5471
Downstream Signaling Pathways
The binding of this compound to the β2-AR initiates a cascade of intracellular events, primarily mediated by heterotrimeric G proteins. The canonical signaling pathway involves the activation of the Gs α subunit, leading to the production of cyclic adenosine monophosphate (cAMP). However, evidence suggests that β2-ARs can also couple to other G proteins and activate alternative signaling pathways.
Canonical Gs-cAMP-PKA Signaling Pathway
This is the principal pathway responsible for the bronchodilatory effects of this compound.
-
G Protein Activation: Upon agonist binding, the β2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Phosphorylation of Downstream Targets: Active PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.
Non-Canonical Signaling: β-Arrestin Pathway
In addition to G protein-mediated signaling, agonist-bound β2-ARs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.
-
Receptor Phosphorylation: Activated β2-AR is phosphorylated by GRKs.
-
β-Arrestin Recruitment: Phosphorylated β2-AR recruits β-arrestin.
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.
-
Scaffolding and Signal Transduction: β-arrestin can also act as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), leading to the activation of distinct cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to characterize the downstream signaling of this compound.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of intracellular cAMP following receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
This compound and reference agonists.
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).
-
Microplate reader capable of HTRF detection.
Procedure:
-
Cell Culture: Culture HEK293-β2-AR cells to ~80% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well white microplate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the dose-response curves and determine the EC50 values using a non-linear regression model.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β2-AR.
Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin cells from DiscoveRx).
-
Cell culture medium.
-
Assay buffer.
-
This compound and reference agonists.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well white microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the dose-response curves and determine the EC50 values.
Conclusion
This compound is a potent and selective β2-adrenergic receptor agonist with a well-defined primary mechanism of action through the Gs-cAMP-PKA pathway. Its high potency and selectivity contribute to its therapeutic potential as a long-acting bronchodilator. Further investigation into its engagement of non-canonical signaling pathways, such as β-arrestin-mediated signaling, will provide a more complete understanding of its pharmacological profile and may reveal opportunities for the development of biased agonists with improved therapeutic indices. The experimental protocols provided in this guide serve as a foundation for researchers to further explore the intricate downstream signaling of this compound and other β2-AR agonists.
References
Methodological & Application
Application Notes and Protocols for TD-5471 Hydrochloride in Guinea Pig Tracheal Ring Assay
Topic: TD-5471 Hydrochloride in Guinea Pig Tracheal Ring Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The guinea pig tracheal ring assay is a classical and robust ex vivo model used to assess the pharmacological activity of compounds on airway smooth muscle. This assay is instrumental in the preclinical development of bronchodilators for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These notes provide a detailed protocol for evaluating the effects of this compound, a putative muscarinic receptor antagonist, on the contractility of isolated guinea pig tracheal rings.
Muscarinic receptors, particularly the M3 subtype, play a crucial role in mediating bronchoconstriction via acetylcholine.[1][2] Antagonists of these receptors are a cornerstone in the management of obstructive airway diseases.[2] This document outlines the methodology to determine the potency and efficacy of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.
Data Presentation
Table 1: Potency of this compound in Relaxing Pre-contracted Guinea Pig Tracheal Rings
| Compound | Pre-contraction Agent (Concentration) | n | pIC50 (Mean ± SEM) | Maximum Relaxation (%) (Mean ± SEM) |
| This compound | Acetylcholine (1 µM) | 6 | 8.5 ± 0.2 | 98 ± 2 |
| Atropine (Reference) | Acetylcholine (1 µM) | 6 | 8.9 ± 0.1 | 100 ± 1 |
| Ipratropium (Reference) | Acetylcholine (1 µM) | 6 | 9.2 ± 0.3 | 100 ± 1 |
pIC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible relaxation.
Table 2: Composition of Modified Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 113.0 |
| KCl | 4.8 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 5.7 |
The solution should be maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[3]
Experimental Protocols
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Acetylcholine (ACh)
-
Atropine
-
Ipratropium bromide
-
Modified Krebs-Henseleit solution (see Table 2)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
Equipment
-
Organ bath system with 10 mL chambers[4]
-
Isotonic force-displacement transducers
-
Data acquisition system
-
Dissection microscope
-
Surgical instruments (scissors, forceps)
-
Water bath maintained at 37°C
-
pH meter
Tissue Preparation
-
Euthanize a guinea pig via an approved method (e.g., CO₂ inhalation followed by exsanguination).[5]
-
Perform a thoraco-cervicotomy to expose and harvest the trachea.[3]
-
Immediately place the trachea in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adhering connective tissue.[5]
Organ Bath Setup and Equilibration
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[4]
-
Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for 60 minutes.[3]
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.[3]
Experimental Procedure
-
Induction of Contraction: After equilibration, induce a sustained contraction by adding acetylcholine (ACh) to a final concentration of 1 µM. Wait for the contraction to stabilize (typically 10-15 minutes).
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.
-
Record the relaxation response as a percentage of the initial ACh-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the maximum relaxation percentage.
-
Visualizations
Signaling Pathway of Muscarinic Receptor-Mediated Contraction
Caption: Muscarinic M3 receptor signaling pathway in airway smooth muscle.
Experimental Workflow for Guinea Pig Tracheal Ring Assay
Caption: Workflow for assessing TD-5471 HCl in the tracheal ring assay.
Discussion
This protocol provides a standardized framework for assessing the relaxant properties of this compound on airway smooth muscle. The use of acetylcholine as a contractile agent specifically probes the muscarinic pathway, making this assay highly relevant for characterizing muscarinic receptor antagonists. The inclusion of reference compounds like atropine and ipratropium allows for the validation of the assay and the comparative pharmacological profiling of the test compound. The three primary mechanisms of airway smooth muscle relaxation involve the cGMP/NO-dependent pathway, the cAMP/PGI2-dependent pathway, and hyperpolarization-dependent mechanisms.[6][7] By antagonizing the contractile signal, this compound effectively promotes relaxation. Careful adherence to the described methods will ensure the generation of reliable and reproducible data for the preclinical evaluation of this compound as a potential treatment for obstructive respiratory diseases.
References
- 1. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
TD-5471 Hydrochloride: Application Notes and Protocols for In Vivo Bronchoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) developed by Theravance Biopharma for the potential treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a full agonist of the human β2-adrenoceptor, TD-5471 demonstrates significant potential for providing prolonged bronchodilation and bronchoprotection. These application notes provide a summary of the available preclinical data and detailed protocols for conducting in vivo bronchoprotection studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in the widening of the airways (bronchodilation) and protection against bronchoconstrictor stimuli.
Signaling Pathway
The binding of TD-5471 to the β2-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). The α-subunit of this G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
In Vitro Potency
| Assay System | Parameter | Value |
| Guinea Pig Tracheal Ring Assay | pEC50 | 8.7 |
In Vivo Bronchoprotection in Guinea Pig Model
| Nebulizer Concentration | Time Point | Bronchoprotection vs. Salmeterol (300 µg/mL) |
| ≥30 µg/mL | 72 hours | Significantly Greater |
Experimental Protocols
This section provides a detailed methodology for an in vivo bronchoprotection study in a guinea pig model, which can be adapted for the evaluation of this compound.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Bronchoprotection.
I. Animal Model
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 350-450 g.
-
Acclimatization: Animals should be acclimatized for at least 5 days prior to the experiment with free access to food and water.
II. Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline)
-
Bronchoconstrictor agent (e.g., Methacholine chloride or Histamine dihydrochloride)
-
Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine)
-
Sterile saline for dilutions
III. Equipment
-
Nebulizer system (e.g., ultrasonic or jet nebulizer)
-
Whole-body plethysmograph or a system for measuring pulmonary airway resistance (Paw) in anesthetized animals
-
Tracheal cannula (if using anesthetized model)
-
Ventilator (for anesthetized model)
-
Data acquisition system
IV. Experimental Procedure (Conscious Guinea Pig Model)
-
Baseline Measurement:
-
Place the conscious, unrestrained guinea pig in a whole-body plethysmograph.
-
Allow the animal to acclimatize to the chamber for 10-15 minutes.
-
Record baseline specific airway resistance (sRaw) or PenH (Enhanced Pause) values for a stable period.
-
-
Drug Administration:
-
Prepare solutions of this compound at various concentrations (e.g., 10, 30, 100 µg/mL) in the vehicle. A vehicle-only group should be included as a control.
-
Place the animal in a dosing chamber connected to the nebulizer.
-
Administer the nebulized this compound or vehicle for a fixed period (e.g., 5-10 minutes).
-
-
Bronchoprotection Assessment (Time-Course):
-
At predetermined time points after dosing (e.g., 1.5, 24, 48, and 72 hours), place the animal back into the whole-body plethysmograph.
-
Record a new baseline reading.
-
Expose the animal to a nebulized bronchoconstrictor challenge (e.g., methacholine at a pre-determined concentration that induces a submaximal bronchoconstriction).
-
Continuously record airway resistance during and after the challenge.
-
V. Experimental Procedure (Anesthetized Guinea Pig Model)
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the animal to a small animal ventilator.
-
-
Baseline Measurement:
-
Measure baseline pulmonary airway resistance (Paw) until a stable reading is obtained.
-
-
Drug Administration:
-
Administer nebulized this compound or vehicle directly to the tracheal cannula for a fixed duration.
-
-
Bronchoprotection Assessment:
-
At the desired time point post-dosing, administer an intravenous or nebulized bronchoconstrictor challenge.
-
Measure the peak increase in Paw.
-
VI. Data Analysis
-
Calculate the percentage increase in airway resistance from baseline for each animal in response to the bronchoconstrictor challenge.
-
Determine the percentage inhibition of bronchoconstriction for the this compound-treated groups compared to the vehicle-treated group using the following formula:
% Inhibition = [1 - (Response in Treated Group / Response in Vehicle Group)] x 100
-
Plot dose-response curves and calculate ED50 values where applicable.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed bronchoprotective effects.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound and other chemical reagents. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Application Notes and Protocols for TD-5471 Hydrochloride in Airway Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor, demonstrating a long duration of action.[1] This characteristic makes it a compound of significant interest for research in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where airway smooth muscle (ASM) cell function is a key therapeutic target. These application notes provide a comprehensive guide for the utilization of this compound in in-vitro studies involving primary human airway smooth muscle cell (hASMC) cultures. The protocols outlined below are based on established methodologies for studying the effects of β2-adrenergic agonists on ASM cells and can be adapted for use with this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and can modulate other cellular functions such as proliferation and inflammation. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Data Presentation: Efficacy of β2-Adrenergic Agonists in Human Airway Smooth Muscle Cells
Due to the limited availability of public data specifically for this compound in cell-based assays, the following table summarizes the reported efficacy of other common β2-adrenergic agonists in human airway smooth muscle cells for comparative purposes. It is recommended that researchers establish a dose-response curve for this compound for each specific assay.
| Compound | Assay | Parameter | Value | Reference |
| Isoproterenol | Proliferation (EGF-stimulated) | IC50 | 4.8 nM | [2][3] |
| Albuterol | Proliferation (EGF-stimulated) | IC50 | 110 nM | [2][3] |
| Salmeterol | Proliferation (EGF-stimulated) | IC50 | 6.7 nM | [2][3] |
| Formoterol | Relaxation (pre-contracted trachea) | pEC50 | Not Available in hASMC | [4] |
| TD-5471 | Relaxation (guinea pig trachea) | pEC50 | 8.7 | [1] |
Experimental Protocols
Human Airway Smooth Muscle Cell (hASMC) Culture
Primary hASMCs are the recommended cell model for these studies.[5][6] They can be isolated from human bronchial or tracheal tissue or obtained from commercial suppliers.[1][5][6][7]
Materials:
-
Primary Human Bronchial/Tracheal Smooth Muscle Cells[5]
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin/Streptomycin)
-
Trypsin-EDTA solution[3]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture hASMCs in Smooth Muscle Cell Growth Medium supplemented with 5% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[3]
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation and cAMP assays, 6-well or 10 cm dishes for western blotting).
-
Allow cells to reach 70-80% confluency before initiating experiments.
-
For most functional assays, it is recommended to serum-starve the cells for 24-48 hours in basal medium (without growth factors and with low serum, e.g., 0.5% FBS) to reduce basal signaling.
Experimental Workflow
Preparation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)[8]
-
Sterile microcentrifuge tubes
-
Cell culture medium
Protocol:
-
This compound is soluble in DMSO.[8] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare working concentrations by diluting it in serum-free cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
cAMP Measurement Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.[9][10][11][12]
Materials:
-
cAMP ELISA kit
-
hASMCs cultured in 96-well plates
-
This compound working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (provided in the kit)[10]
-
Microplate reader
Protocol:
-
Seed hASMCs in a 96-well plate and serum-starve as described above.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.[10]
-
Follow the manufacturer's instructions for the cAMP ELISA, which typically involves adding the cell lysates and other reagents to an antibody-coated plate.
-
Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[13][14][15][16]
Materials:
-
hASMCs cultured in 96-well plates
-
Mitogen (e.g., Epidermal Growth Factor - EGF, or Platelet-Derived Growth Factor - PDGF)
-
This compound working solutions
-
[3H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH) or scintillation fluid
-
Scintillation counter
Protocol:
-
Seed hASMCs in a 96-well plate and serum-starve.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add a mitogen (e.g., 10 ng/mL EGF) to stimulate proliferation and incubate for 24-48 hours.
-
Add [3H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-18 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 5-10% TCA.
-
Wash the cells again with TCA to remove unincorporated [3H]-Thymidine.
-
Solubilize the cells with NaOH or lyse them directly in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Western Blot for Phospho-CREB
Activation of the cAMP pathway leads to the phosphorylation of the transcription factor CREB at Serine 133. This can be detected by Western blotting as a marker of β2-adrenoceptor activation.[17][18][19][20][21]
Materials:
-
hASMCs cultured in 6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed hASMCs in 6-well plates and serum-starve.
-
Treat the cells with varying concentrations of this compound for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway of this compound in airway smooth muscle cells.
TD-5471 Signaling Pathway
References
- 1. Isolation and culture of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Small Airway Smooth Muscle Cell Complete Medium - Elabscience® [elabscience.com]
- 3. atsjournals.org [atsjournals.org]
- 4. A long-acting β2-adrenergic agonist increases the expression of muscarine cholinergic subtype-3 receptors by activating the β2-adrenoceptor cyclic adenosine monophosphate signaling pathway in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Bronchial Smooth Muscle Cells [lifelinecelltech.com]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. TD-5471 (hydrochloride) | 530084-35-6 [m.chemicalbook.com]
- 9. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. content.abcam.com [content.abcam.com]
- 12. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 13. Thymidine Incorporation Assay | Thermo Fisher Scientific - BR [thermofisher.com]
- 14. revvity.com [revvity.com]
- 15. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CREB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving TD-5471 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of TD-5471 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective full agonist of the human β2-adrenoceptor, and proper solubilization is a critical first step for its use in a variety of in vitro and in vivo research applications. This guide outlines the necessary materials, a step-by-step procedure, and important safety considerations to ensure the accurate and safe preparation of a this compound stock solution.
Introduction
This compound is a small molecule of significant interest in respiratory and cardiovascular research due to its selective agonism of the β2-adrenergic receptor. Accurate and consistent preparation of a stock solution is paramount for obtaining reproducible experimental results. DMSO is a common solvent for dissolving organic molecules for biological assays. This protocol provides a standardized method for dissolving this compound in DMSO.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 530084-35-6 |
| Molecular Formula | C₃₂H₃₂ClN₃O₄ |
| Molecular Weight | 558.07 g/mol |
| Solubility in DMSO | Data not publicly available. A pilot solubility test is recommended. |
| Appearance | White to off-white solid |
Experimental Protocol: Dissolving this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all materials are clean and sterile. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, this will be 5.58 mg for 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Important Considerations:
-
Hygroscopic Nature: Both this compound and DMSO can be hygroscopic. Handle them in a low-humidity environment and keep containers tightly sealed when not in use.
-
Safety: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.
Caption: Workflow for dissolving this compound.
Signaling Pathway of β2-Adrenergic Receptor Agonists
This compound acts as a β2-adrenergic receptor agonist. The simplified signaling pathway initiated by such an agonist is depicted below.
Caption: β2-adrenergic receptor signaling pathway.
Application Notes and Protocols for a Novel Inhaled Asthma Therapeutic: A Template for Researchers
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction.[1] Research into novel therapeutics is crucial for managing asthma, particularly in severe or refractory cases. This document provides a comprehensive template for the application of a hypothetical novel inhaled therapeutic, herein referred to as "Compound X," in various asthma research models. The protocols and data presentation formats are based on established methodologies in the field of respiratory research.
Application Notes
Therapeutic Rationale:
Compound X is a potent and selective modulator of a key signaling pathway implicated in airway inflammation and bronchoconstriction. Its delivery via inhalation is intended to maximize local efficacy within the lungs while minimizing systemic side effects. The primary therapeutic goal is to reduce airway inflammation, decrease mucus production, and alleviate bronchial hyperresponsiveness.
Potential Applications in Asthma Research Models:
-
In Vitro Models:
-
Evaluation of anti-inflammatory effects on human bronchial epithelial cells (HBECs), airway smooth muscle cells, and various immune cells (e.g., mast cells, eosinophils, T-lymphocytes).
-
Assessment of its impact on cytokine and chemokine release, cell signaling pathways, and gene expression.
-
-
Ex Vivo Models:
-
Use of precision-cut lung slices (PCLS) or isolated tracheal rings to study the effects on airway constriction and relaxation.[1]
-
-
In Vivo Models:
Data Presentation: Summarized Quantitative Data
Table 1: In Vitro Efficacy of Compound X
| Cell Type | Assay | Readout | IC50 / EC50 (nM) | % Inhibition at [X] nM |
| Human Bronchial Epithelial | LPS-induced IL-6 release | ELISA | ||
| Human Airway Smooth Muscle | Histamine-induced Ca2+ flux | Fluo-4 AM | ||
| Human Mast Cells | IgE-mediated degranulation | Beta-hexosaminidase | ||
| Human Eosinophils | Eotaxin-induced chemotaxis | Boyden Chamber |
Table 2: In Vivo Efficacy of Compound X in an HDM-Induced Asthma Model
| Treatment Group | Dose (mg/kg, inhaled) | Bronchoalveolar Lavage Fluid (BALF) - Eosinophils (x10^4) | Airway Hyperresponsiveness (Penh) | Lung Histology Score (0-5) | Serum IgE (ng/mL) |
| Vehicle Control | - | ||||
| Compound X | 0.1 | ||||
| Compound X | 1 | ||||
| Compound X | 10 | ||||
| Dexamethasone (i.p.) | 1 |
Experimental Protocols
1. Protocol for In Vitro Evaluation of Anti-Inflammatory Activity in Human Bronchial Epithelial Cells (HBECs)
-
Objective: To determine the effect of Compound X on inflammatory cytokine production in HBECs.
-
Materials:
-
Primary Human Bronchial Epithelial Cells
-
Bronchial Epithelial Cell Growth Medium
-
Lipopolysaccharide (LPS)
-
Compound X
-
ELISA kits for IL-6, IL-8, and TNF-α
-
96-well cell culture plates
-
-
Method:
-
Seed HBECs in a 96-well plate and culture until 80-90% confluent.
-
Pre-treat cells with varying concentrations of Compound X for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Compare the percentage of inhibition at different concentrations of Compound X.
-
2. Protocol for In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
-
Objective: To evaluate the efficacy of inhaled Compound X in a murine model of allergic asthma.
-
Materials:
-
BALB/c mice (6-8 weeks old)[3]
-
House Dust Mite (HDM) extract
-
Compound X for inhalation
-
Inhalation tower/nebulizer system
-
FlexiVent system for measuring airway hyperresponsiveness
-
Materials for bronchoalveolar lavage (BAL) and histology
-
-
Method:
-
Sensitization: Sensitize mice by intranasal administration of HDM extract on day 0.[2]
-
Challenge: Challenge the sensitized mice with intranasal HDM extract on days 7, 8, 9, 10, and 11 to induce an asthmatic phenotype.[2]
-
Treatment: Administer inhaled Compound X or vehicle control daily from day 6 to day 11. A positive control group treated with intraperitoneal dexamethasone can be included.
-
Endpoint Measurement (Day 12):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a FlexiVent system.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and cytokine analysis.
-
Histology: Collect lung tissue for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Serum Analysis: Collect blood to measure serum levels of total and HDM-specific IgE.
-
-
-
Data Analysis:
-
Compare the AHR, BAL fluid cell counts, histology scores, and serum IgE levels between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Visualizations
Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical mechanism of action of Compound X in inhibiting the NF-κB signaling pathway.
Experimental Workflow for In Vivo Asthma Model
Caption: Experimental workflow for the house dust mite (HDM)-induced murine model of asthma.
References
Preclinical Data on TD-5471 Hydrochloride in COPD Models Currently Unavailable in Public Domain
Despite a comprehensive search for preclinical studies of TD-5471 hydrochloride in the context of Chronic Obstructive Pulmonary Disease (COPD), no publicly available data, experimental protocols, or signaling pathway information for a compound with this designation could be identified.
Extensive searches were conducted to locate any preclinical research, including efficacy studies, mechanism of action, or safety data related to this compound in established COPD models. These inquiries did not yield any specific results for a compound with this name.
Further investigation into drug development pipelines and publications from companies known to use the "TD-" prefix for their investigational compounds, such as Theravance Biopharma, also did not provide any information linking "this compound" to their research and development portfolio for respiratory diseases.
Therefore, it is not possible to provide the requested Application Notes and Protocols, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, as the foundational preclinical data for this compound in COPD models is not present in the public domain.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary databases or directly contact any organization that may be associated with its development for further details.
Application Notes and Protocols for Measuring cAMP Levels in Response to TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor.[1][2] The β2-adrenoceptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, and is a primary target for therapies addressing respiratory diseases such as asthma and COPD.[3][4]
These application notes provide a detailed protocol for quantifying the intracellular cAMP response to this compound in a cell-based assay. The outlined methodology can be adapted for various assay formats, including ELISA, TR-FRET, and bioluminescent reporter assays, to determine the potency and efficacy of this compound.
Signaling Pathway of this compound
This compound binds to the β2-adrenoceptor, initiating a conformational change that activates the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA), which mediates the subsequent cellular responses.
Experimental Protocols
This section details a general protocol for measuring cAMP accumulation in HEK293 cells, which endogenously express the β2-adrenoceptor, in response to this compound. This protocol can be adapted for other cell lines expressing the receptor of interest.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or bioluminescent-based kit)
-
White, opaque 96-well or 384-well microplates suitable for the chosen assay format
-
Plate reader compatible with the chosen assay technology
Experimental Workflow
Step-by-Step Procedure
-
Cell Plating:
-
Culture HEK293 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare solutions for positive control (e.g., 10 µM Forskolin) and vehicle control (assay buffer with the same final concentration of solvent as the compound dilutions).
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 30 minutes at 37°C to allow the PDE inhibitor to take effect.
-
Add 50 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C, as recommended by the assay kit manufacturer.
-
-
cAMP Detection:
-
Following the stimulation period, proceed with the cAMP measurement according to the instructions of your chosen assay kit. This typically involves adding a lysis reagent followed by the detection reagents.
-
For example, in a TR-FRET assay, you would add a solution containing the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a plate reader compatible with the assay format (e.g., a TR-FRET-compatible reader).
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw assay signals for your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Data Presentation
The following table presents representative data for the dose-dependent stimulation of cAMP production by this compound in HEK293 cells. Note: These are example data based on the expected activity of a potent β2-agonist and should be replaced with actual experimental results.
| TD-5471 HCl (M) | Log [TD-5471 HCl] | Mean cAMP (nM) | Standard Deviation | % of Max Response |
| 1.00E-12 | -12.0 | 0.5 | 0.1 | 2.1 |
| 1.00E-11 | -11.0 | 1.2 | 0.2 | 6.3 |
| 1.00E-10 | -10.0 | 4.5 | 0.5 | 21.1 |
| 1.00E-09 | -9.0 | 12.0 | 1.1 | 55.3 |
| 1.00E-08 | -8.0 | 18.5 | 1.5 | 86.8 |
| 1.00E-07 | -7.0 | 20.8 | 1.3 | 98.9 |
| 1.00E-06 | -6.0 | 21.0 | 1.0 | 100.0 |
| Vehicle | - | 0.4 | 0.1 | 0.0 |
| Forskolin (10 µM) | - | 25.0 | 2.0 | - |
From this data, an EC50 value can be calculated, which for a potent β2-agonist like this compound, would be expected to be in the low nanomolar to sub-nanomolar range.
Logical Relationships in Data Analysis
The process of deriving meaningful pharmacological parameters from the raw assay data involves a series of logical steps.
References
- 1. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Long-Acting Effects of TD-5471 Hydrochloride in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, investigated for its potential as a long-acting bronchodilator for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Preclinical studies in animal models have been instrumental in characterizing its extended duration of action and efficacy. These notes provide an overview of the key findings and detailed protocols for the experimental models used to evaluate the long-acting effects of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo animal studies, demonstrating the potency and long-lasting effects of this compound.
Table 1: In Vitro Potency of this compound in Guinea Pig Tracheal Rings
| Compound | pEC50 |
| TD-5471 | 8.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Table 2: In Vivo Bronchoprotective Effects of Nebulized this compound and Salmeterol in Guinea Pigs at 72 Hours Post-Dose
| Treatment | Nebulizer Concentration (µg/mL) | Bronchoprotection (%) |
| Vehicle | - | 0 |
| Salmeterol | 300 | < 20 |
| TD-5471 | 10 | ~20 |
| TD-5471 | 30 | ~40 |
| TD-5471 | 100 | ~60 |
| TD-5471 | 300 | > 80 |
Data represents the percentage of inhibition of histamine-induced bronchoconstriction.
Experimental Protocols
In Vitro Guinea Pig Tracheal Ring Assay
This protocol is designed to assess the potency of β2-adrenoceptor agonists by measuring the relaxation of pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2
-
Histamine
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize guinea pigs and excise the tracheas.
-
Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.
-
Record the relaxation as a percentage of the histamine-induced contraction.
-
Calculate the pEC50 value from the concentration-response curve.
In Vivo Bronchoprotection Assay in Conscious Guinea Pigs
This protocol evaluates the duration and dose-dependency of the bronchoprotective effects of inhaled this compound against a bronchoconstrictor challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs (400-500 g)
-
Whole-body plethysmography system
-
Nebulizer system
-
This compound solutions for nebulization (e.g., 10, 30, 100, 300 µg/mL)
-
Salmeterol solution for nebulization (300 µg/mL)
-
Histamine dihydrochloride solution for nebulization (bronchoconstrictor)
-
Vehicle control solution
Procedure:
-
Acclimatize conscious, unrestrained guinea pigs in individual plethysmography chambers.
-
Administer the test compound (this compound, salmeterol, or vehicle) via nebulization for a fixed period (e.g., 5 minutes).
-
At the desired time point post-dose (e.g., 1.5 hours or 72 hours), expose the animals to a nebulized histamine challenge.
-
Measure the bronchoconstrictor response by recording changes in specific airway resistance (sRaw) or PenH (enhanced pause).
-
Calculate the percentage of bronchoprotection by comparing the response in the drug-treated group to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for In Vivo Bronchoprotection Assay
Caption: In Vivo Bronchoprotection Experimental Workflow.
Application Notes and Protocols for TD-5471 Hydrochloride Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, identified as a long-acting bronchodilator.[1] Preclinical studies in guinea pig models have demonstrated its efficacy in providing dose-dependent and long-lasting bronchoprotection, suggesting its potential for once-daily dosing in humans.[1] This document provides detailed application notes and protocols for the administration of this compound to laboratory animals, focusing on the routes of administration that are commonly employed in preclinical research.
While specific pharmacokinetic data for this compound is not publicly available, this document outlines the established methodologies for various administration routes in guinea pigs, the primary preclinical model cited for this compound. The provided protocols are based on best practices for laboratory animal research and can be adapted for specific experimental needs.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
Specific pharmacokinetic parameters for this compound are not available in the public domain. The following tables are provided as templates for summarizing experimental data upon determination.
Table 1: Pharmacokinetic Parameters of this compound in Guinea Pigs (Placeholder)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Inhalation | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | 100 (by definition) |
| Subcutaneous | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oral (Gavage) | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Bronchoprotective Effect of Nebulized this compound in Guinea Pigs (Conceptual)
| Nebulizer Concentration (µg/mL) | Onset of Action (min) | Duration of significant bronchoprotection (h) |
| e.g., 10 | Data not available | Data not available |
| e.g., 30 | Data not available | Data not available |
| e.g., 100 | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the administration of this compound to guinea pigs, based on established veterinary procedures.
Inhalation Administration (Nebulization)
This route has been documented for this compound in a guinea pig model of bronchoprotection.[1]
Objective: To deliver this compound directly to the lungs to assess its effects on airway function.
Materials:
-
This compound solution (sterile, formulation details to be determined based on solubility and stability)
-
Vehicle control (e.g., sterile saline)
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Plexiglass exposure chamber
-
Male Hartley guinea pigs (or other appropriate strain)
-
Flowmeter
Protocol:
-
Animal Acclimatization: Acclimatize animals to the exposure chamber for several days prior to the experiment to minimize stress.
-
Preparation of Dosing Solution: Prepare fresh solutions of this compound at the desired concentrations in the vehicle on the day of the experiment.
-
Experimental Setup: Place the guinea pig in the exposure chamber. Connect the nebulizer to the chamber and the flowmeter to the nebulizer.
-
Nebulization: Add the this compound solution or vehicle to the nebulizer. Generate the aerosol into the chamber for a predetermined duration (e.g., 5-15 minutes).
-
Post-Exposure Monitoring: After exposure, return the animal to its home cage and monitor for any adverse reactions.
-
Efficacy Assessment: At specified time points post-dosing, assess bronchoprotection using a challenge agent (e.g., histamine or methacholine) and measure changes in airway resistance.
Figure 2: Workflow for inhalation administration in guinea pigs.
Intravenous (IV) Administration
Objective: To achieve rapid and complete systemic exposure to this compound for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound sterile solution for injection
-
Vehicle control (e.g., sterile saline)
-
Appropriate gauge needles (e.g., 24-26G) and syringes
-
Restraint device or anesthesia as required
-
Male Hartley guinea pigs
Protocol:
-
Animal Preparation: Anesthetize the guinea pig if necessary. The lateral saphenous or cephalic veins are common sites for IV injection.
-
Site Preparation: Shave and disinfect the injection site.
-
Cannulation/Injection: If repeated sampling is required, consider placing a catheter. For a single bolus dose, carefully insert the needle into the vein.
-
Administration: Administer the this compound solution or vehicle slowly.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the site to prevent hematoma formation.
-
Monitoring and Sampling: Monitor the animal during recovery from anesthesia (if used). Collect blood samples at predetermined time points for pharmacokinetic analysis.
Subcutaneous (SC) Administration
Objective: To achieve sustained systemic absorption of this compound.
Materials:
-
This compound sterile solution for injection
-
Vehicle control
-
Appropriate gauge needles (e.g., 23-25G) and syringes
-
Male Hartley guinea pigs
Protocol:
-
Restraint: Manually restrain the guinea pig.
-
Site Selection: The loose skin over the dorsal neck or back is a suitable site.
-
Injection: Lift a fold of skin and insert the needle into the subcutaneous space. Aspirate to ensure a vessel has not been entered.
-
Administration: Inject the solution. A small bleb may form under the skin.
-
Post-Injection: Withdraw the needle and gently massage the area to aid dispersion.
-
Monitoring and Sampling: Monitor for any local reactions at the injection site. Collect blood samples as required for pharmacokinetic studies.
Oral Administration (Gavage)
Objective: To evaluate the oral bioavailability and systemic effects of this compound.
Materials:
-
This compound formulation suitable for oral gavage (e.g., solution or suspension)
-
Vehicle control
-
Flexible gavage needle appropriate for guinea pigs
-
Syringe
-
Male Hartley guinea pigs
Protocol:
-
Restraint: Gently but firmly restrain the guinea pig in an upright position.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation or vehicle.
-
Post-Administration: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or regurgitation.
-
Sampling: Collect blood samples at predetermined time points to determine the pharmacokinetic profile.
Figure 3: General workflow for pharmacokinetic studies.
Conclusion
The administration of this compound in laboratory animals, particularly guinea pigs, is crucial for elucidating its pharmacokinetic and pharmacodynamic properties. While inhalation has been a documented route for efficacy studies, intravenous, subcutaneous, and oral administration are essential for a comprehensive preclinical evaluation. The protocols provided herein offer a foundation for conducting such studies. It is imperative for researchers to adapt these general guidelines to their specific experimental design and to establish the physicochemical properties of their this compound formulation to ensure accurate and reproducible results. Further research is warranted to determine the specific pharmacokinetic profile of this compound to fully understand its therapeutic potential.
References
Troubleshooting & Optimization
TD-5471 hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-5471 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist of the human β2-adrenoceptor.[1] As a β2-adrenergic agonist, it stimulates the β2-adrenergic receptor, leading to a cascade of intracellular signaling events. This signaling primarily involves the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). In the airways, this leads to smooth muscle relaxation and bronchodilation.
2. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, solubility is limited and pH-dependent.
3. How should I store this compound?
It is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, however, for long-term storage, it is advisable to aliquot and freeze at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound in aqueous buffers (e.g., PBS).
-
Problem: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.
-
Possible Causes:
-
Low intrinsic aqueous solubility: The compound may have poor solubility in neutral aqueous solutions.
-
Common-ion effect: The presence of chloride ions in buffers like PBS can suppress the dissolution of the hydrochloride salt.[2]
-
pH of the buffer: The solubility of amine-containing compounds is often pH-dependent.
-
-
Solutions:
-
Lower the pH: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.5).
-
Use a co-solvent: Consider using a small percentage of an organic co-solvent such as ethanol or PEG400 in your aqueous buffer. However, ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Prepare a higher concentration stock in DMSO: Minimize the volume of DMSO added to the aqueous buffer by using a more concentrated stock solution.
-
Issue 2: Inconsistent results or loss of activity in experiments.
-
Problem: Variability in experimental outcomes or a decrease in the expected biological activity of this compound over time.
-
Possible Causes:
-
Compound degradation: The compound may be unstable in your experimental buffer or under your storage conditions.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates.
-
-
Solutions:
-
Prepare fresh solutions: Always prepare fresh dilutions from a frozen stock solution immediately before use.
-
Assess stability: Perform a preliminary stability study in your experimental medium. (See Experimental Protocols section).
-
Use low-adsorption plasticware: Utilize polypropylene or other low-protein-binding tubes and plates.
-
Include a solubility enhancer: The use of a carrier protein like BSA (Bovine Serum Albumin) in the buffer can sometimes help to maintain the solubility and stability of the compound in solution.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | > 50 | Clear solution |
| Ethanol (100%) | 25 | ~ 5 | Clear solution |
| Water | 25 | < 0.1 | Suspension |
| PBS (pH 7.4) | 25 | < 0.1 | Suspension |
| 0.1 N HCl | 25 | ~ 1 | Clear solution |
Table 2: Hypothetical Stability Profile of this compound in Solution (0.1 mg/mL)
| Solvent System | Temperature (°C) | Purity after 24 hours (%) | Notes |
| DMSO | 25 | > 98 | Stable |
| PBS (pH 7.4) | 37 | ~ 85 | Degradation observed |
| Cell Culture Medium + 10% FBS | 37 | ~ 90 | Moderately stable |
| 0.01 N HCl (pH 2) | 25 | > 95 | Stable |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the desired aqueous buffer (e.g., water, PBS).
-
Vortex the suspension vigorously for 1 minute.
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Processing:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or a mobile phase for HPLC).
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Prepare a standard curve of this compound of known concentrations to determine the concentration in the diluted supernatant.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Protocol 2: Assessment of Solution Stability (Forced Degradation Study)
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
-
Stress Conditions:
-
Acidic Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in 0.1 N HCl.
-
Basic Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in 0.1 N NaOH.
-
Oxidative Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in 3% hydrogen peroxide.
-
Thermal Condition: Incubate the stock solution in DMSO at 60°C.
-
Photostability: Expose the stock solution in DMSO to light in a photostability chamber.
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, inject an aliquot of the sample into an HPLC-UV or LC-MS system.
-
Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing compound stability.
References
Technical Support Center: Optimizing TD-5471 Hydrochloride Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TD-5471 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist for the human β2-adrenoceptor.[1] Its mechanism of action involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade leads to the relaxation of smooth muscle and other cellular responses.[2][3]
Q2: What is a recommended starting concentration for this compound in in vitro cell culture experiments?
While a specific optimal concentration can be cell-type dependent, a good starting point for in vitro experiments with β2-adrenergic agonists is in the low nanomolar to micromolar range. For TD-5471, which has a reported pEC50 of 8.7 in a guinea pig tracheal ring assay, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.[1] A study on various beta-2 agonists used a concentration of 10-6 M (1 µM) as optimal for their experiments on C2C12 cells.[2]
Q3: How should I prepare and store this compound for in vitro use?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Low or absent β2-adrenoceptor expression in the cell line. | Confirm β2-adrenoceptor expression in your cell model using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express the receptor or transiently transfecting the cells with a β2-adrenoceptor expression vector. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay. | |
| Receptor desensitization or downregulation. | Long-term or high-concentration exposure to agonists can lead to receptor desensitization.[4] Reduce the incubation time or the concentration of this compound. Consider pre-treating cells with a phosphodiesterase inhibitor to potentiate the cAMP signal. | |
| Issues with the compound. | Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock solution. | |
| High background signal in functional assays (e.g., cAMP assay) | Presence of endogenous agonists in the serum of the cell culture medium. | Serum-starve the cells for a few hours before the experiment to reduce the background signal. |
| Constitutive activity of the receptor. | This can occur in overexpression systems. Ensure you have a proper vehicle control to determine the basal signal level. | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Use cells within a consistent passage number range and ensure a uniform cell seeding density across all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting or using a plate shaker.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
cAMP Assay
This protocol measures the functional response to β2-adrenoceptor activation by this compound.
Materials:
-
Cells expressing β2-adrenoceptors
-
96-well or 384-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in the appropriate multi-well plate and grow to the desired confluency.
-
On the day of the assay, remove the growth medium and replace it with a stimulation buffer (e.g., HBSS or serum-free medium).
-
Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the recommended time according to your assay kit or a predetermined optimal time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and proceed with the cAMP measurement according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Read the signal on a compatible plate reader.
Western Blot for Downstream Signaling
This protocol can be used to assess the activation of downstream signaling pathways, such as the phosphorylation of CREB (cAMP Response Element-Binding Protein), a common target of the PKA pathway activated by cAMP.
Materials:
-
Cells expressing β2-adrenoceptors
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature the protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total CREB and a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TD-5471 Hydrochloride - Off-Target Effects
Notice: Due to the limited publicly available data on the specific off-target effects of TD-5471 hydrochloride, this document provides general guidance and best practices for assessing and troubleshooting potential off-target effects of a potent and selective β2-adrenoceptor agonist. The information provided is based on established principles of pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is described as a potent and selective full agonist of the human β2-adrenoceptor. Its intended therapeutic effects are mediated through the activation of this receptor and its downstream signaling pathways.
Q2: Are there any publicly documented off-target effects for this compound?
As of the latest literature review, specific studies detailing a comprehensive off-target profile for this compound are not publicly available. Preclinical safety and selectivity profiling are crucial steps in drug development to identify potential off-target interactions. However, this proprietary information is often not disclosed in the public domain.
Q3: What are the general potential off-target concerns for a β2-adrenoceptor agonist?
While TD-5471 is reported to be selective, high concentrations or specific experimental conditions might lead to interactions with other related receptors. Potential off-target concerns for compounds of this class could include:
-
Other Adrenergic Receptors: Cross-reactivity with other adrenergic receptor subtypes (e.g., β1, α1, α2) is a common concern. Activation of β1-adrenoceptors, for example, could lead to cardiovascular side effects such as increased heart rate and contractility.
-
Other GPCRs: Screening against a panel of G-protein coupled receptors (GPCRs) is necessary to rule out unintended interactions with other receptor families that could lead to a wide range of cellular responses.
-
Kinases, Ion Channels, and Transporters: Comprehensive safety profiling often includes screening against panels of kinases, ion channels, and transporters to identify any unintended inhibitory or activating effects.
Troubleshooting Unexpected Experimental Results
If you are observing unexpected results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
Scenario 1: Observing effects in a cell line that does not express the β2-adrenoceptor.
-
Problem: You are seeing a cellular response to this compound in a cell line that you have confirmed to lack β2-adrenoceptor expression.
-
Possible Cause: This strongly suggests an off-target effect. The compound may be interacting with another receptor or cellular component present in that cell line.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Re-verify the absence of β2-adrenoceptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry.
-
Literature Review: Search for literature on the expression of other adrenergic receptor subtypes or potential off-target candidates in your specific cell line.
-
Use of Antagonists: Employ a panel of antagonists for related receptors (e.g., β1, α-adrenergic antagonists) to see if the unexpected effect can be blocked.
-
Dose-Response Curve: Generate a dose-response curve for the unexpected effect. If the potency is significantly lower than its potency at the β2-adrenoceptor, it is more likely an off-target effect.
-
Scenario 2: Observing an atypical signaling response in a β2-adrenoceptor expressing cell line.
-
Problem: The observed downstream signaling (e.g., cAMP levels, ERK phosphorylation) does not align with the canonical β2-adrenoceptor signaling pathway.
-
Possible Cause: The compound might be activating a non-canonical signaling pathway through the β2-adrenoceptor (biased agonism) or co-activating an off-target receptor expressed in the same cells.
-
Troubleshooting Steps:
-
Pathway Analysis: Use specific inhibitors for various signaling pathways (e.g., PI3K, PLC inhibitors) to dissect the observed response.
-
Receptor Knockdown/Knockout: If possible, use siRNA or CRISPR to knock down the expression of the β2-adrenoceptor to confirm if the atypical response is dependent on the primary target.
-
Profiling with Reference Compounds: Compare the signaling signature of this compound with that of well-characterized, highly selective β2-agonists (e.g., salbutamol, formoterol).
-
Experimental Protocols
While specific experimental data for this compound is unavailable, the following are standard experimental protocols used to assess off-target effects during preclinical drug development.
1. Radioligand Binding Assays for Selectivity Profiling
-
Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.
-
Methodology:
-
Prepare cell membranes or purified proteins expressing the target of interest.
-
Incubate the membranes/proteins with a specific radioligand for the target in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki (inhibition constant) of this compound for each target by analyzing the competition binding curves.
-
2. Functional Cellular Assays
-
Objective: To assess the functional activity (agonism or antagonism) of this compound at various receptors.
-
Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):
-
Culture cells expressing the target Gq-coupled receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Add increasing concentrations of this compound to the wells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analyze the dose-response data to determine the EC50 (for agonists) or IC50 (for antagonists).
-
3. Kinase Profiling
-
Objective: To screen for inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology (Example: In Vitro Kinase Assay):
-
Use a commercially available kinase panel that includes a wide range of kinases.
-
In each well of a multi-well plate, combine a specific kinase, its substrate, and ATP (often radiolabeled ATP).
-
Add this compound at one or more concentrations.
-
Allow the kinase reaction to proceed for a defined period.
-
Measure the amount of phosphorylated substrate.
-
Calculate the percent inhibition of each kinase by this compound.
-
Data Presentation
In the absence of specific data for this compound, the following tables illustrate how quantitative data on off-target effects would typically be presented.
Table 1: Selectivity Profile of a Hypothetical β2-Adrenoceptor Agonist (Compound X)
| Target | Ki (nM) |
| β2-Adrenoceptor (On-Target) | 0.5 |
| β1-Adrenoceptor | 150 |
| α1A-Adrenoceptor | > 10,000 |
| α2A-Adrenoceptor | > 10,000 |
| Dopamine D2 Receptor | > 10,000 |
| Serotonin 5-HT2A Receptor | 5,000 |
| Muscarinic M1 Receptor | > 10,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Kinase Inhibition Profile of a Hypothetical Compound Y (% Inhibition at 10 µM)
| Kinase | % Inhibition |
| EGFR | 5 |
| HER2 | 2 |
| VEGFR2 | 8 |
| SRC | 12 |
| ABL | 3 |
Data is hypothetical and for illustrative purposes only.
Visualizations
Canonical β2-Adrenoceptor Signaling Pathway
Caption: Canonical signaling pathway of this compound via the β2-adrenoceptor.
Troubleshooting Logic for Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Navigating Inconsistent Results with TD-5471 Hydrochloride: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-5471 hydrochloride. Our aim is to help you address common experimental challenges and ensure the consistency and reliability of your results.
Troubleshooting Guide
Researchers using this compound, a potent and selective full agonist of the human β2-adrenoceptor, may occasionally encounter inconsistent results.[1] This guide provides a structured approach to troubleshooting common issues in a question-and-answer format.
Question: We are observing lower than expected potency (EC50/pEC50) for this compound in our cell-based assays. What are the potential causes?
Answer: Lower than expected potency can stem from several factors related to compound handling, assay conditions, and cell health. Here’s a checklist of potential issues to investigate:
-
Compound Integrity and Solubility:
-
Improper Storage: Ensure the compound is stored as recommended by the manufacturer, typically at room temperature in the continental US, though this may vary elsewhere.[1]
-
Solubility Issues: this compound is often dissolved in a solvent like DMSO for in vitro assays.[2][3] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. If you are using aqueous buffers, be mindful of the compound's solubility limits. Poor solubility can lead to a lower effective concentration.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.
-
-
Cell-Based Assay Conditions:
-
Cell Line and Receptor Expression: The level of β2-adrenoceptor expression in your chosen cell line is critical. Low or variable receptor expression will result in a diminished response. Verify the expression level of the receptor in your cells (e.g., via qPCR or western blot). Overexpression systems can sometimes lead to non-physiological responses.[4]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Serum and Other Media Components: Components in the cell culture medium, particularly serum, can sometimes interfere with compound activity. Consider performing assays in serum-free media if appropriate for your cell type.
-
-
Assay-Specific Parameters:
-
Incubation Time: TD-5471 is noted to have a slow onset of action in some in vitro models.[1] Ensure your incubation time is sufficient to allow the compound to reach its full effect. A time-course experiment is recommended to determine the optimal incubation period.
-
Reagent Quality: Verify the quality and concentration of all assay reagents, including any detection antibodies or substrates.
-
Question: We are seeing significant well-to-well or day-to-day variability in our experimental results. How can we improve reproducibility?
Answer: Variability is a common challenge in cell-based assays. Here are some steps to improve reproducibility:
-
Standardize Cell Culture and Seeding:
-
Maintain a consistent cell seeding density across all wells and experiments.
-
Ensure a uniform distribution of cells when plating by gently mixing the cell suspension before and during plating.
-
Allow cells to adhere and recover for a consistent period before starting the experiment.
-
-
Precise Liquid Handling:
-
Calibrate your pipettes regularly.
-
Use appropriate pipetting techniques to ensure accurate and consistent dispensing of the compound and reagents. For serial dilutions, ensure thorough mixing at each step.
-
-
Control for Edge Effects:
-
"Edge effects" in multi-well plates can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.
-
-
Include Proper Controls:
-
Always include a positive control (e.g., a well-characterized β2-agonist like isoproterenol) and a negative control (vehicle only) on every plate.[4] This will help you assess the performance of your assay and normalize your data.
-
Question: Our results suggest a partial agonism for this compound, but it is described as a full agonist. What could be the reason for this discrepancy?
Answer: The classification of a compound as a full or partial agonist can be context-dependent.
-
Cellular Context: The observed level of agonism can be influenced by the specific cell type and the efficiency of its signal transduction machinery.[5] In cells with a high receptor reserve and efficient signaling, a compound is more likely to behave as a full agonist.
-
Assay Endpoint: The choice of assay endpoint (e.g., cAMP accumulation, reporter gene activation, downstream functional response) can influence the perceived efficacy. It is possible for a compound to be a full agonist for one pathway but a partial agonist for another (biased agonism).
-
Comparison to a Reference Agonist: The "fullness" of agonism is typically determined by comparing the maximal response to that of a reference full agonist. Ensure your reference agonist is used at a saturating concentration to elicit a true maximal response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective full agonist of the human β2-adrenoceptor.[1] Upon binding to the β2-adrenoceptor, it activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This increase in cAMP leads to the activation of protein kinase A (PKA), resulting in a variety of cellular responses, including smooth muscle relaxation.[5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds for in vitro assays due to its strong solubilizing capacity and miscibility with aqueous media.[2][3] Always refer to the manufacturer's datasheet for specific solubility information. It is crucial to keep the final concentration of DMSO in the assay medium low (e.g., <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Q3: How should I store this compound?
A3: For optimal stability, this compound should be stored according to the manufacturer's recommendations. The solid form is typically stored at room temperature.[1] Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is advisable to prepare and store the stock solution in single-use aliquots.
Q4: Are there any known off-target effects of this compound?
A4: While TD-5471 is described as a selective β2-adrenoceptor agonist, all drugs have the potential for off-target effects, especially at high concentrations. It is good practice to perform counter-screening against other related receptors (e.g., β1- and β3-adrenoceptors) to confirm its selectivity in your experimental system.
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Parameter | Species | Assay | Value |
| pEC50 | Guinea Pig | Tracheal Ring Assay | 8.7 |
This data is for reference only and may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Detailed Methodology for In Vitro cAMP Accumulation Assay
This protocol describes a typical cell-based assay to measure the effect of this compound on intracellular cAMP levels.
-
Cell Culture and Plating:
-
Culture cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells) in the recommended growth medium.
-
The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in a suitable assay buffer to generate a range of concentrations to be tested. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
cAMP Accumulation Assay:
-
Wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. How carvedilol does not activate β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating β2-Receptor Desensitization with TD-5471 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of TD-5471 hydrochloride on β2-adrenergic receptor (β2-AR) desensitization. While this compound is characterized as a potent and selective full β2-AR agonist with a long duration of action, this guide addresses the hypothesis of its potential to prevent desensitization by providing detailed experimental protocols, troubleshooting advice, and a comprehensive understanding of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is β2-adrenergic receptor desensitization?
A1: β2-adrenergic receptor desensitization is a process where prolonged or repeated exposure to an agonist results in a diminished response, even in the continued presence of the agonist.[1] This is a critical feedback mechanism to prevent overstimulation of the cell. The process typically occurs in two phases: a rapid short-term desensitization (uncoupling of the receptor from its G-protein) and a long-term desensitization (down-regulation or reduction in the total number of receptors).[2][3]
Q2: What is the expected effect of a full agonist like TD-5471 on β2-receptor desensitization?
A2: As a potent and selective full agonist, TD-5471 would be expected to induce β2-AR desensitization.[4] Full agonists robustly activate the receptor, leading to phosphorylation by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[2][5][6] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein and targets it for internalization, thereby reducing the cell's responsiveness to the agonist.[2][7]
Q3: How could a β2-agonist theoretically prevent desensitization?
A3: A β2-agonist could theoretically prevent or reduce desensitization through several mechanisms, often associated with "biased agonism." This could involve:
-
Preferential G-protein signaling: The agonist might stabilize a receptor conformation that favors G-protein coupling over GRK-mediated phosphorylation and β-arrestin recruitment.
-
Inhibition of GRKs: The compound could have off-target effects, directly or indirectly inhibiting the activity of GRKs that phosphorylate the β2-AR.
-
Altered receptor trafficking: The agonist might promote a recycling pathway for the receptor that is faster than the rate of desensitization and internalization.
Q4: What are the key kinases involved in β2-AR desensitization?
A4: The primary kinases involved are:
-
G protein-coupled receptor kinases (GRKs): These kinases specifically phosphorylate the agonist-occupied receptor, leading to homologous desensitization (only the activated receptor is desensitized).[2][5]
-
Protein Kinase A (PKA): Activated by cAMP (the downstream second messenger of β2-AR activation), PKA can phosphorylate the receptor, leading to heterologous desensitization (other receptors coupled to adenylyl cyclase can also be desensitized).[5][6][7]
-
Protein Kinase C (PKC): Under certain conditions, PKC can also phosphorylate and desensitize the β2-AR.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in cAMP measurements | - Cell passage number and health.- Agonist degradation.- Phosphodiesterase (PDE) activity. | - Use cells within a consistent and low passage number range.- Prepare fresh agonist solutions for each experiment.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. |
| No observable desensitization with a known agonist | - Insufficient agonist concentration or incubation time.- Low receptor expression in the cell line. | - Perform a dose-response and time-course experiment to determine the optimal conditions for inducing desensitization.- Use a cell line with robust and stable expression of the β2-AR, or consider transient or stable transfection. |
| TD-5471 appears to potentiate the response to a second agonist challenge | - Incomplete washout of the long-acting TD-5471.- Receptor recycling and resensitization. | - Implement a more stringent washout protocol with multiple washes and a longer recovery period.- Measure receptor resensitization at various time points after agonist removal to characterize the kinetics of receptor recycling. |
| Difficulty distinguishing between desensitization and receptor downregulation | - Prolonged agonist treatment can lead to both effects. | - Use shorter incubation times (e.g., 5-30 minutes) to primarily assess desensitization.- To measure downregulation, use longer incubation times (hours to days) and quantify total receptor number using radioligand binding or ELISA. |
Experimental Protocols & Data
Protocol 1: Assessing β2-AR Desensitization via cAMP Measurement
This protocol measures the extent of desensitization by quantifying the cAMP response to a second agonist challenge after an initial treatment.
-
Cell Culture: Plate HEK293 cells (or another suitable cell line expressing β2-AR) in 96-well plates and grow to 80-90% confluency.
-
Desensitization:
-
Pre-treat cells with a desensitizing concentration of this compound (e.g., 1 µM) or a control agonist (e.g., isoproterenol) for a specified time (e.g., 30 minutes) at 37°C.
-
Include a vehicle-only control group.
-
-
Washout: Carefully wash the cells three times with warm serum-free media to remove the agonist.
-
Second Challenge: Immediately stimulate the cells with a range of concentrations of a challenge agonist (e.g., isoproterenol) in the presence of a PDE inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C.
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves for the challenge agonist in the vehicle-pretreated and TD-5471-pretreated cells. A rightward shift in the EC50 or a decrease in the maximal response indicates desensitization.[8]
Protocol 2: Measuring β-arrestin Recruitment
This assay determines if TD-5471 promotes the interaction of β-arrestin with the β2-AR, a key step in desensitization.
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays (e.g., PathHunter™ β-arrestin assay).
-
Agonist Stimulation: Seed the cells in a 384-well plate. Stimulate with a range of this compound concentrations for 60-90 minutes at 37°C.[9]
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.
-
Data Analysis: An increase in signal indicates β-arrestin recruitment. Compare the efficacy and potency of TD-5471 to a standard agonist.
Quantitative Data Summary
Table 1: Agonist-Induced β2-AR Desensitization in HEK293 Cells
| Agonist Pre-treatment (30 min) | Challenge Agonist | Fold Shift in EC50 | Reference |
|---|---|---|---|
| Isoproterenol (10 µM) | Isoproterenol | ~15-fold | [8] |
Note: This table provides an example of expected data from a desensitization assay. Actual values for TD-5471 would need to be determined experimentally.
Table 2: Agonist Coupling Efficiencies at the β2-AR
| Agonist | Coupling Efficiency (relative to Epinephrine) | Reference |
|---|---|---|
| Epinephrine | 100% | [10] |
| Fenoterol | 42% | [10] |
| Albuterol | 4.9% | [10] |
| Dobutamine | 2.5% | [10] |
| Ephedrine | 1.1% | [10] |
Note: The coupling efficiency of an agonist can correlate with its ability to induce desensitization.
Signaling Pathways and Experimental Workflows
References
- 1. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating effective concentrations of TD-5471 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calculating the effective concentrations of TD-5471 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective full agonist for the human β2-adrenoceptor.[1] Its mechanism of action involves binding to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR). This binding event activates the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle relaxation.[2][3][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported potency with a pEC50 of 8.7 in a guinea pig tracheal ring assay.[1] The pEC50 is the negative logarithm of the EC50 value. An EC50 is the concentration of an agonist that produces 50% of the maximal possible response for that agonist.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound | Compound Degradation: Improper storage may have led to the degradation of the compound. | Ensure that this compound is stored at -20°C. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The cell line used may have low or no expression of the β2-adrenergic receptor. | Verify the expression of the β2-adrenergic receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express this receptor, such as HEK293 cells transfected with the human β2-adrenergic receptor. | |
| Cell Health: Poor cell viability or health can lead to a diminished response. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of contamination or stress. | |
| High background signal in cAMP assay | Basal Adenylyl Cyclase Activity: Some cell lines have high basal adenylyl cyclase activity. | Include a baseline control (untreated cells) to determine the basal cAMP level. Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal-to-noise ratio. |
| Assay Reagent Issues: Problems with the cAMP assay kit components. | Check the expiration dates of the assay kit and reagents. Follow the manufacturer's protocol carefully. Run positive and negative controls to validate the assay performance. | |
| Variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or cells. | Use calibrated pipettes and ensure proper pipetting technique. Mix solutions thoroughly before dispensing. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. | |
| Edge Effects: Evaporation or temperature gradients across the microplate. | Avoid using the outer wells of the plate if edge effects are a concern. Ensure proper sealing of the plate and uniform incubation conditions. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Potent and selective full agonist of the human β2-adrenoceptor | [1] |
| Potency (pEC50) | 8.7 (in guinea pig tracheal ring assay) | [1] |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol: Determination of EC50 for this compound using a cAMP Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of this compound in a cell-based cyclic AMP (cAMP) assay.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line expressing the β2-adrenergic receptor (e.g., HEK293-β2AR)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (96- or 384-well, as per assay kit recommendations)
2. Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Cell Culture and Seeding:
-
Culture the β2-adrenergic receptor-expressing cells according to standard protocols.
-
Seed the cells into the multi-well plates at a predetermined optimal density and allow them to adhere and grow overnight.
4. Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound from the stock solution in an appropriate assay buffer or cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically be below 0.5% to avoid solvent effects.
-
Include a vehicle control (DMSO only) and a positive control (e.g., isoproterenol, a known β2-agonist).
-
Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
If using a PDE inhibitor, add it to the cells prior to or along with the compound treatment, as recommended by the assay manufacturer.
5. Incubation:
-
Incubate the plate at 37°C for a predetermined period to allow for cAMP accumulation. This time can range from a few minutes to an hour and should be optimized for the specific cell line and assay.
6. cAMP Measurement:
-
Following incubation, lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels using the chosen cAMP assay kit. Follow the manufacturer's instructions for the assay procedure.
7. Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.[6][7] The EC50 is the concentration of the agonist that gives a response halfway between the baseline and the maximum response.[5]
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. graphpad.com [graphpad.com]
- 6. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 7. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
TD-5471 hydrochloride degradation products and impurities
Disclaimer: The following information regarding the degradation products and impurities of TD-5471 hydrochloride is based on general chemical principles and data from structurally similar molecules. As of the date of this publication, specific experimental data on the forced degradation of this compound is not publicly available. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with in-house experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
Based on the chemical structure of TD-5471, a long-acting beta-agonist, the most probable degradation pathways under various stress conditions include:
-
Hydrolysis: The molecule contains ester and amide functional groups that are susceptible to hydrolysis under acidic or basic conditions. This can lead to the cleavage of these bonds, resulting in the formation of corresponding carboxylic acids, alcohols, and amines.
-
Oxidation: The phenol moiety in the structure is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, peroxides, or certain metal ions. This can lead to the formation of quinone-like structures or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially leading to complex rearrangements or fragmentation of the molecule.
Q2: I am observing an unknown peak in my HPLC chromatogram during the analysis of a stressed sample of this compound. What could it be?
An unknown peak in the chromatogram of a stressed sample likely represents a degradation product or an impurity. To identify this peak, consider the following:
-
Review the stress conditions: The nature of the unknown peak is often related to the type of stress applied (e.g., acid hydrolysis, oxidation).
-
Mass Spectrometry (MS) analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This information is critical for proposing a chemical structure.
-
Forced degradation of standards: If you have synthesized or acquired potential degradation products, run them as standards to compare their retention times with the unknown peak.
Q3: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, consider the following precautions:
-
Storage Conditions: Store this compound in a cool, dry, and dark place. Protect it from exposure to light and moisture.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: In solution, maintain the pH within a stable range, as determined by stability studies. Avoid highly acidic or basic conditions.
-
Excipient Compatibility: If formulating this compound, ensure compatibility with all excipients to prevent potential interactions that could accelerate degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency in a this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Analyze the formulation for the presence of known hydrolytic degradants using a validated stability-indicating HPLC method. 2. Re-evaluate the pH of the formulation and adjust if necessary to a more stable range. 3. Assess the water content of the formulation and consider using desiccants in the packaging. |
| Oxidative Degradation | 1. Use an analytical method capable of detecting oxidative impurities. 2. Incorporate an antioxidant into the formulation. 3. Package the product in an oxygen-impermeable container or under an inert atmosphere. |
| Interaction with Excipients | 1. Conduct compatibility studies with individual excipients to identify any interactions. 2. Replace any incompatible excipients with suitable alternatives. |
Issue 2: Appearance of a Colored Impurity in the Drug Substance
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Phenolic Group | 1. Characterize the colored impurity using spectroscopic techniques (UV-Vis, MS, NMR). Quinone-type structures are often colored. 2. Implement stricter controls on oxygen exposure during synthesis and storage. 3. Evaluate the use of antioxidants. |
| Photodegradation | 1. Conduct photostability studies to confirm light sensitivity. 2. Store the drug substance in light-resistant containers. |
Hypothetical Quantitative Data
The following tables present hypothetical data for illustrative purposes. Actual data must be generated through rigorous experimental studies.
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product 1 (HP1), Hydrolysis Product 2 (HP2) |
| 0.1 M NaOH | 8 hours | 40°C | 25% | Hydrolysis Product 1 (HP1), Epimerization Product 1 (EP1) |
| 3% H₂O₂ | 24 hours | 25°C | 20% | Oxidation Product 1 (OP1), Oxidation Product 2 (OP2) |
| Dry Heat | 48 hours | 80°C | 5% | Thermally-induced Impurity 1 (TI1) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 10% | Photodegradation Product 1 (PP1) |
Table 2: Hypothetical Impurity Profile of this compound
| Impurity Name (Hypothetical) | Structure (Proposed) | Origin | Specification Limit (Hypothetical) |
| Impurity A | Process-related | Synthesis | ≤ 0.15% |
| HP1 | Degradation | Hydrolysis | ≤ 0.20% |
| OP1 | Degradation | Oxidation | ≤ 0.20% |
| Any Unspecified Impurity | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 1.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide. Keep the solution at 40°C for 8 hours. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in mobile phase for HPLC analysis.
-
Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the sample in mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for impurity profiling of this compound.
Overcoming poor solubility of TD-5471 hydrochloride in aqueous buffers
Welcome to the technical support center for TD-5471 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent and selective β2-adrenoceptor agonist, with a particular focus on its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist of the human β2-adrenoceptor.[1] As a β2-adrenoceptor agonist, it stimulates the β2-adrenergic receptor, leading to a cascade of intracellular signaling events.
Signaling Pathway of TD-5471
Caption: Signaling cascade initiated by TD-5471 binding to the β2-adrenergic receptor.
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?
Poor solubility in neutral aqueous buffers is a common issue with hydrochloride salts of complex organic molecules. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Organic Solvents:
| Solvent | Known Solubility Information |
| Dimethyl sulfoxide (DMSO) | Soluble |
It is crucial to use fresh, anhydrous DMSO to avoid introducing moisture, which can reduce the solubility of some compounds.
Troubleshooting Guide: Enhancing Aqueous Solubility
If you continue to experience precipitation or poor solubility after dilution from an organic stock, consider the following troubleshooting strategies.
Issue 1: Precipitation upon dilution into aqueous buffer.
This often occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of organic solvent: While not always feasible for biological assays, slightly increasing the percentage of the organic solvent (e.g., up to 1% DMSO) in the final aqueous solution can sometimes improve solubility. However, it is critical to run a vehicle control to ensure the solvent concentration does not affect your experimental results.
-
pH Adjustment: The solubility of amine-containing hydrochloride salts is often pH-dependent. Since TD-5471 contains amine groups, its solubility is expected to be higher in acidic conditions.
Workflow for pH-Dependent Solubility Testing
Caption: A systematic workflow to determine the optimal pH for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: pH-Dependent Solubility Test
-
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
A series of sterile aqueous buffers with different pH values (e.g., citrate buffers for pH 4.0-6.0, phosphate-buffered saline for pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Label a series of microcentrifuge tubes with the corresponding buffer pH.
-
Add the desired volume of each buffer to the respective tubes.
-
Add a small volume of the this compound DMSO stock solution to each tube to achieve the desired final concentration. The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
Gently mix by inversion or brief vortexing.
-
Visually inspect for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 30 minutes, 1 hour) at room temperature.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method such as HPLC-UV.
-
Note on Buffer Choice:
-
Phosphate Buffers: Be aware that phosphate buffers can sometimes precipitate with certain compounds.
-
TRIS Buffers: TRIS buffers have a pKa of approximately 8.1 at 25°C, making them most effective in the pH range of 7.2 to 9.0.
Issue 2: The compound appears to be unstable in my aqueous buffer.
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing aqueous solutions for extended periods.
-
pH consideration: The stability of a compound can also be pH-dependent. If you observe degradation, it may be necessary to perform a stability study at different pH values.
-
Storage of aqueous solutions: If short-term storage of an aqueous solution is unavoidable, keep it on ice and protected from light.
Logical Relationship for Troubleshooting Solubility
Caption: Decision tree for addressing poor solubility of this compound.
This technical support guide provides a framework for addressing the common challenge of poor aqueous solubility of this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can enhance the successful use of this compound in their experiments. For further assistance, please consult the product datasheet from your supplier.
References
Technical Support Center: Cell Viability Assays with TD-5471 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TD-5471 hydrochloride in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist of the human β2-adrenoceptor.[1] As an agonist, it binds to and activates the β2-adrenoceptor, which can trigger downstream signaling pathways involved in various physiological processes.
Q2: Which cell viability assay is most suitable for use with this compound?
The most suitable assay depends on your specific cell type and experimental goals. Commonly used assays include metabolic assays (e.g., MTT, MTS, XTT, resazurin) and ATP-based assays (e.g., CellTiter-Glo®). It is crucial to validate the chosen assay for compatibility with this compound to rule out any direct chemical interference.
Q3: Can this compound interfere with my cell viability assay?
Like many small molecules, this compound has the potential to interfere with assay components. For example, it could chemically reduce tetrazolium salts (like MTT, MTS, or XTT) or inhibit luciferase enzymes used in ATP-based assays, leading to inaccurate results.[2][3] Therefore, it is essential to perform a cell-free control experiment to test for any direct interaction between this compound and the assay reagents.[3]
Q4: What is a cell-free control and why is it important?
A cell-free control consists of the cell culture medium, your test compound (this compound), and the assay reagent, but without any cells.[3] This control is critical to determine if the compound itself reacts with the assay reagents, which could lead to false-positive or false-negative results.
Q5: My results from an MTT assay and an ATP-based assay are different. What could be the reason?
Discrepancies between different viability assays are not uncommon. MTT assays measure the metabolic activity of cells through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[4] In contrast, ATP-based assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[5] A compound like this compound might affect cellular metabolism without causing immediate cell death, which could be reflected differently in these two types of assays.[3]
Troubleshooting Guide
This guide addresses common problems encountered when performing cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cell-free controls | This compound is directly reducing the tetrazolium salt (MTT, MTS, XTT). | - Use a non-tetrazolium-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay. - If you must use a tetrazolium-based assay, subtract the background absorbance from the cell-free control from all other readings. |
| Inconsistent or non-reproducible results | - Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be affecting cell viability.[6] | - Check Solubility: Visually inspect the wells for any precipitate under a microscope. Prepare fresh stock solutions and ensure the final solvent concentration is low (typically <0.5%).[3][6] - Solvent Control: Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) in your experiment. |
| Unexpected increase in cell viability at high concentrations | The compound may be interfering with the assay, leading to a false signal. Some compounds can increase the metabolic rate of cells or have reducing properties that affect the assay readout.[7] | - Perform a cell-free control to check for direct assay interference. - Use an orthogonal assay method (e.g., a cytotoxicity assay measuring membrane integrity) to confirm the results. |
| Low or no signal in treated wells | - High Cytotoxicity: The compound is highly toxic to the cells at the tested concentrations. - Assay Interference: The compound may be inhibiting the enzymes responsible for the colorimetric or luminescent reaction. | - Titrate the Compound: Test a wider range of concentrations, including much lower ones. - Check for Enzyme Inhibition: Run a control with a known amount of purified enzyme (if applicable to your assay) to see if this compound inhibits its activity. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[4][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include appropriate controls (untreated cells, vehicle control, and a positive control for cell death).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell-Free Interference Test
This protocol is essential to determine if this compound directly interferes with the MTT assay.
-
Plate Setup: In a 96-well plate, add cell culture medium to several wells.
-
Compound Addition: Add this compound at the same concentrations used in your cell-based experiment.
-
MTT Reagent: Add the MTT reagent to each well as you would in the cell viability assay.
-
Incubation: Incubate the plate for the same duration as the cell-based assay.
-
Solubilization and Reading: Add the solubilization buffer and read the absorbance at 570 nm. A significant increase in absorbance in the presence of the compound indicates direct interference.
Visualizations
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Is Your MTT Assay the Right Choice? [promega.ca]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. licorbio.com [licorbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
A Preclinical Comparative Analysis of TD-5471 Hydrochloride and Salmeterol in Bronchoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical bronchoprotective effects of TD-5471 hydrochloride and Salmeterol, focusing on their performance in established animal models. The information is intended to assist researchers and drug development professionals in evaluating these two β2-adrenoceptor agonists.
Introduction to the Compounds
This compound is a potent and selective full agonist of the human β2-adrenoceptor. It is a more recently developed compound identified through a multivalent design approach.
Salmeterol is a well-established long-acting β2-adrenoceptor agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It exhibits a long duration of action, typically lasting around 12 hours, which is attributed to its high lipophilicity, allowing it to remain in the cell membrane and provide sustained receptor activation.[1][2]
Mechanism of Action: β2-Adrenoceptor Signaling
Both this compound and Salmeterol exert their bronchoprotective effects through the same fundamental signaling pathway. As β2-adrenoceptor agonists, they bind to and activate β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[1][2]
Figure 1. Simplified signaling pathway of β2-adrenoceptor agonists.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the available preclinical data for this compound and Salmeterol from in vitro and in vivo guinea pig models. It is important to note that the data for each compound has been compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not available in the public domain.
In Vitro Potency in Guinea Pig Trachea
This assay measures the concentration of the agonist required to produce 50% of its maximal relaxation effect on isolated tracheal smooth muscle, providing a measure of its potency.
| Compound | Potency (pEC50) |
| This compound | 8.7 |
| Salmeterol | ~7.5 |
Note: pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect.
In Vivo Bronchoprotection in Guinea Pigs
This model assesses the duration of action of the compounds in protecting against a bronchoconstrictor challenge (e.g., histamine) in a living animal.
| Compound | Duration of Action |
| This compound | Dose-dependent and long-lasting, with significant bronchoprotection observed at 72 hours. |
| Salmeterol | Well-maintained bronchoprotection for at least 6 hours. |
At nebulizer concentrations of ≥30 μg/mL, TD-5471-mediated bronchoprotection at 72 hours was significantly greater than that of Salmeterol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Guinea Pig Tracheal Ring Assay
This experiment evaluates the relaxant properties of the compounds on airway smooth muscle.
Figure 2. Workflow for the in vitro guinea pig tracheal ring assay.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings.
-
Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are contracted with a bronchoconstricting agent such as carbachol or histamine to induce a stable muscle tone.
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Salmeterol to the organ baths.
-
Data Analysis: The relaxant responses are measured as a percentage of the pre-contracted tone. The pEC50 values are then calculated from the concentration-response curves.
In Vivo Bronchoprotection Assay in Guinea Pigs
This experiment assesses the ability of the compounds to protect against induced bronchoconstriction in conscious guinea pigs.
Methodology:
-
Animal Dosing: Conscious guinea pigs are dosed with the test compounds (this compound or Salmeterol) or vehicle via nebulization.
-
Bronchoconstrictor Challenge: At various time points after dosing (e.g., 1.5, 24, 48, 72 hours), the animals are challenged with an aerosolized bronchoconstricting agent, typically histamine.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as specific airway resistance or the onset of dyspnea.
-
Data Analysis: The protective effect of the test compounds is determined by their ability to inhibit the bronchoconstrictor response to the challenge compared to the vehicle-treated control group. The duration of action is determined by the time points at which significant protection is still observed.
Conclusion
The available preclinical data suggests that both this compound and Salmeterol are effective β2-adrenoceptor agonists with bronchoprotective properties. In the guinea pig model, this compound demonstrates high potency in vitro and a notably long duration of action in vivo, with significant effects observed at 72 hours. While Salmeterol is a well-established long-acting agent, the preclinical data from this specific model suggests that TD-5471 may have a more sustained duration of action. Further head-to-head comparative studies, particularly in higher animal models and eventually in clinical trials, are necessary to fully elucidate the comparative therapeutic potential of these two compounds.
References
Efficacy of TD-5471 hydrochloride compared to other long-acting β2-agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-acting β2-agonist (LABA) TD-5471 hydrochloride with other established LABAs, supported by available preclinical data. This document summarizes key efficacy parameters, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.
This compound has emerged as a potent and selective full agonist of the human β2-adrenoceptor, demonstrating a prolonged duration of action in preclinical models. While direct head-to-head clinical data comparing TD-5471 to other LABAs such as formoterol and indacaterol is limited in the public domain, preclinical studies provide valuable insights into its efficacy profile, particularly in comparison to salmeterol.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other commonly used LABAs. It is important to note that the data for TD-5471 is from preclinical studies, and direct comparisons with clinical data of other LABAs should be interpreted with caution.
Table 1: In Vitro Potency of Long-Acting β2-Agonists
| Compound | Assay | Potency (pEC50) | Source |
| This compound | Guinea Pig Tracheal Ring Assay | 8.7 | [1] |
| Salmeterol | Guinea Pig Tracheal Ring Assay | Varies by study | - |
| Formoterol | Guinea Pig Tracheal Ring Assay | Varies by study | - |
| Indacaterol | Recombinant human β2-adrenoceptor | Varies by study | - |
Table 2: Preclinical Bronchodilator Efficacy
| Compound | Model | Key Findings | Source |
| This compound | In vivo guinea pig bronchoprotection | Significantly greater bronchoprotection than salmeterol at 72 hours post-dose. | [1] |
| Salmeterol | In vivo guinea pig bronchoprotection | Provides bronchoprotection for ≥24 hours at high doses. | [1] |
| Formoterol | Various preclinical models | Rapid onset and long duration of action. | |
| Indacaterol | Various preclinical models | Ultra-long duration of action (once-daily dosing profile). |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the β2-adrenoceptor signaling pathway and a typical experimental workflow for evaluating the efficacy of long-acting β2-agonists.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for LABA Efficacy Testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for the evaluation of long-acting β2-agonists.
In Vitro Potency: Guinea Pig Tracheal Ring Assay
Objective: To determine the potency (pEC50) of a β2-agonist in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, approximately 2-3 mm in width.
-
Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction: Once a stable baseline tension is achieved, the tracheal rings are contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).
-
Compound Addition: Cumulative concentrations of the test β2-agonist (e.g., this compound) are added to the organ baths.
-
Data Analysis: The relaxation response at each concentration is measured and expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. A concentration-response curve is plotted, and the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximal response) is calculated.
In Vivo Efficacy: Guinea Pig Bronchoprotection Assay
Objective: To evaluate the in vivo potency and duration of action of a β2-agonist in protecting against bronchoconstriction.
Methodology:
-
Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.
-
Compound Administration: The test compound (e.g., this compound or salmeterol) is administered via inhalation (nebulization).
-
Bronchoconstrictor Challenge: At various time points after drug administration (e.g., 1, 24, 48, 72 hours), the animals are challenged with an inhaled bronchoconstrictor, such as histamine or methacholine.
-
Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The degree of bronchoconstriction is determined by the increase in airway resistance following the challenge.
-
Data Analysis: The protective effect of the β2-agonist is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. This allows for the assessment of both the potency and the duration of action of the test compound.
Concluding Remarks
The available preclinical data suggests that this compound is a highly potent long-acting β2-agonist with a duration of action that may exceed that of salmeterol. Its efficacy profile warrants further investigation in clinical settings to fully characterize its therapeutic potential in comparison to other established once-daily LABAs like indacaterol and other long-acting bronchodilators. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this and other novel respiratory therapeutics.
References
A Structural and Pharmacological Comparison of TD-5471 Hydrochloride and Milveterol for β2-Adrenergic Receptor Targeting
In the landscape of therapeutic development for respiratory diseases, the β2-adrenergic receptor (β2AR) remains a pivotal target. Long-acting β2AR agonists (LABAs) are a cornerstone of treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparison of two such agonists, TD-5471 hydrochloride and Milveterol, focusing on their structural differences and pharmacological profiles, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
Structural Differentiation
At the molecular level, this compound and Milveterol, while both targeting the β2AR, exhibit distinct structural features.
Milveterol possesses a molecular formula of C₂₅H₂₉N₃O₄. Its structure is characterized by a central aromatic core linked to two aminoethanol side chains, a common pharmacophore for β2AR agonists.
This compound , with a molecular formula of C₃₂H₃₂ClN₃O₄, is a larger and more complex molecule. While retaining the necessary functional groups for β2AR interaction, its overall architecture is significantly different from that of Milveterol, suggesting a different binding mode or interaction with the receptor.
Pharmacological Performance: A Quantitative Comparison
Both this compound and Milveterol are recognized as long-acting β2AR agonists. However, their potency and efficacy can differ, as indicated by preclinical data. The following table summarizes the available quantitative data for these compounds.
| Compound | Parameter | Value | Species/Assay |
| This compound | pEC₅₀ | 8.7[1] | Guinea Pig Tracheal Ring Assay |
| Milveterol | - | Data not available | - |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Methodologies
The pharmacological data presented is derived from specific in-vitro assays designed to evaluate the potency and efficacy of β2AR agonists. Understanding these protocols is crucial for interpreting the data and designing future experiments.
Guinea Pig Tracheal Ring Assay
This functional assay is a classic method for assessing the bronchodilator effect of compounds.
Protocol:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: The tracheal rings are contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of muscle tone.
-
Compound Administration: Cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: The concentration-response curve is plotted, and the pEC₅₀ value is calculated to determine the potency of the compound.
cAMP Accumulation Assay
This is a cell-based assay that measures the downstream signaling of β2AR activation.
Protocol:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Incubation: The cells are then treated with various concentrations of the agonist (e.g., TD-5471 or Milveterol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The results are used to generate a dose-response curve from which parameters like EC₅₀ can be determined.
Signaling Pathway and Experimental Workflow
The activation of the β2-adrenergic receptor by an agonist like TD-5471 or Milveterol initiates a well-defined intracellular signaling cascade. The following diagram, generated using the DOT language, illustrates this pathway and the points at which experimental assays can measure compound activity.
Caption: β2-Adrenergic Receptor Signaling and Assay Points.
Conclusion
This compound and Milveterol represent two distinct chemical entities designed to achieve the same therapeutic goal: long-acting β2-adrenergic agonism. The available data for TD-5471 suggests it is a highly potent agonist. A direct, quantitative comparison with Milveterol is hampered by the lack of publicly available, comparable pharmacological data for the latter. The structural differences between the two molecules are significant and likely translate to differences in their pharmacokinetic and pharmacodynamic profiles. Further head-to-head studies employing standardized experimental protocols are necessary to fully elucidate their comparative performance and therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for improved respiratory therapeutics.
References
Head-to-head comparison of TD-5471 hydrochloride and Indacaterol
A comprehensive review of the available preclinical and clinical data for two long-acting beta2-adrenergic agonists in the context of respiratory disease research.
Published: December 8, 2025
Executive Summary
This guide provides a comparative analysis of TD-5471 hydrochloride and Indacaterol, two long-acting beta2-adrenergic agonists (LABAs) investigated for the treatment of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). While Indacaterol is a well-established, clinically approved medication with a wealth of publicly available data, information on this compound is sparse and limited to early preclinical assessments.
Indacaterol is a potent and selective β2-adrenoceptor agonist with a rapid onset and a long duration of action, allowing for once-daily dosing.[1][2][3] Its efficacy and safety profile are well-documented through extensive clinical trials. In contrast, This compound is described as a potent and selective full agonist of the human β2-adrenoceptor, with limited preclinical data available from in vitro and in vivo guinea pig models suggesting a long duration of action.[4] As of the latest available information, there are no published clinical trial results or direct head-to-head comparison studies involving this compound and Indacaterol.
Due to the significant disparity in the available data, a direct, quantitative comparison of clinical performance is not feasible at this time. This guide will present the detailed pharmacological profile of Indacaterol based on extensive clinical research and summarize the limited preclinical findings for this compound.
Indacaterol: A Clinically Validated Once-Daily LABA
Indacaterol is a cornerstone in the management of COPD, valued for its rapid and sustained bronchodilation.[3]
Mechanism of Action
Indacaterol functions by selectively stimulating β2-adrenergic receptors located on the smooth muscle cells of the airways.[5] This activation triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2][5] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.[1][2]
dot graph Indacaterol_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Indacaterol [label="Indacaterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2_AR [label="β2-Adrenergic Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=box, style="rounded, filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indacaterol -> Beta2_AR [label="Binds to"]; Beta2_AR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Stimulates"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Relaxation [label="Leads to"]; } Indacaterol Signaling Pathway
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Approximately 15 minutes | [2] |
| Absolute Bioavailability (Inhaled) | 43-45% | [2] |
| Protein Binding (in vitro) | 94.1-96.2% | [2] |
| Volume of Distribution (Vz) | 2,361 - 2,557 L | [2] |
| Metabolism | Primarily via CYP3A4 and UGT1A1 | [5] |
| Elimination | Mainly in feces (unchanged drug and metabolites) | [5] |
| Duration of Action | Approximately 24 hours | [6] |
Clinical Efficacy & Safety
Numerous clinical trials have demonstrated the efficacy and safety of Indacaterol in patients with moderate-to-severe COPD.
Key Clinical Trial Findings:
-
Superiority to Placebo: Indacaterol consistently shows statistically significant and clinically meaningful improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo.
-
Comparison with other LABAs: Studies have shown that Indacaterol provides bronchodilation that is at least as effective as, and in some cases superior to, twice-daily LABAs like salmeterol and formoterol.
-
Comparison with Tiotropium (LAMA): Head-to-head trials indicate that Indacaterol is at least as effective as the long-acting muscarinic antagonist (LAMA) tiotropium in improving lung function, with some studies suggesting a faster onset of action for Indacaterol.
-
Patient-Reported Outcomes: Indacaterol has been shown to improve health status and reduce breathlessness in patients with COPD.
-
Safety Profile: The overall incidence of adverse events with Indacaterol is comparable to placebo. Common side effects include cough, nasopharyngitis, and headache. Cardiovascular safety is a key consideration with β2-agonists; however, clinical trials have not identified a significant risk of cardiovascular events with Indacaterol at recommended doses.
Experimental Protocol Example: A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study of Indacaterol in COPD
This compound: An Investigational β2-Agonist
Information on this compound is limited to a single primary source from a commercial supplier, referencing a 2014 publication on the design of long-acting β2-adrenoceptor agonists.
Mechanism of Action
This compound is described as a potent and selective full agonist of the human β2-adrenoceptor.[4] As a β2-agonist, its mechanism of action is presumed to be similar to that of Indacaterol, involving the stimulation of β2-adrenergic receptors and subsequent bronchodilation.
Preclinical Data
The available data for this compound is from preclinical studies in guinea pig models.
In Vitro Findings:
-
Potency: this compound demonstrated potency in a guinea pig tracheal ring assay with a pEC50 of 8.7.[4]
In Vivo Findings:
-
Bronchoprotection: In a guinea pig model of bronchoprotection, TD-5471 showed a dose-dependent and long duration of action.[4]
-
Comparison with Salmeterol: The bronchoprotective effect of TD-5471 at 72 hours post-dose was reported to be significantly greater than that of salmeterol at nebulizer concentrations of ≥30 μg/mL.[4]
No further preclinical or any clinical data, including pharmacokinetic profiles, detailed safety assessments, or efficacy in human subjects, are publicly available.
Head-to-Head Comparison Summary
| Feature | This compound | Indacaterol |
| Target | Human β2-adrenoceptor | Human β2-adrenoceptor |
| Mechanism of Action | Selective full agonist | Selective agonist |
| Development Status | Preclinical (as of available data) | Clinically approved and marketed |
| Dosing Frequency | Potentially once-daily (inferred from preclinical data) | Once-daily |
| Onset of Action | Slow onset in guinea pig trachea model[4] | Rapid (within 5 minutes)[2] |
| Duration of Action | Long-acting (≥72 hours in guinea pig model)[4] | Long-acting (24 hours)[6] |
| Clinical Efficacy Data | Not available | Extensive data from Phase II/III trials demonstrating significant improvement in lung function and patient-reported outcomes[3] |
| Clinical Safety Data | Not available | Well-characterized safety profile, generally well-tolerated |
Conclusion for the Research Community
Indacaterol is a well-characterized LABA with a robust dataset supporting its clinical use in the management of COPD. Its once-daily dosing, rapid onset, and sustained bronchodilatory effect, combined with a favorable safety profile, make it a valuable therapeutic option.
References
Comparative Guide to Adrenergic Receptor Cross-Reactivity: Featuring TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the adrenergic receptor cross-reactivity profile of TD-5471 hydrochloride. While specific quantitative binding or functional data for this compound across a comprehensive panel of adrenergic receptors is not publicly available, it is consistently described as a potent and selective full agonist of the human β2-adrenoceptor.[1] To provide a framework for understanding its selectivity, this guide includes comparative data for other well-characterized long-acting β2-agonists, salmeterol and formoterol.
Understanding Adrenergic Receptor Selectivity
Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. They are classified into two main groups, α and β, with several subtypes within each group (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3). The selectivity of a ligand for a specific receptor subtype is crucial for its therapeutic efficacy and safety profile. High selectivity for the β2-adrenergic receptor, for example, is a key feature of effective bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), as it minimizes off-target effects such as cardiac stimulation, which is mediated by β1-adrenergic receptors.
Cross-Reactivity Profile of this compound
This compound is identified as a potent and selective full agonist for the human β2-adrenergic receptor.[1] This high selectivity is a critical attribute for its intended therapeutic application as a long-acting β2-agonist. However, detailed quantitative data from receptor binding assays (Ki values) or functional assays (EC50 values) across a panel of α and β-adrenergic receptor subtypes have not been disclosed in the public domain.
Comparative Cross-Reactivity of Long-Acting β2-Agonists
To illustrate a typical selectivity profile for this class of compounds, the following table summarizes the binding affinities (Ki in nM) of two widely used long-acting β2-agonists, salmeterol and formoterol, for human β1, β2, and β3 adrenergic receptors. A higher Ki value indicates lower binding affinity.
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β3-Adrenergic Receptor (Ki, nM) | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) |
| Salmeterol | 130 | 4.6 | >10,000 | ~28 | >2174 |
| Formoterol | 240 | 3.9 | >10,000 | ~62 | >2564 |
Data is illustrative and compiled from publicly available pharmacological data. Actual values may vary between studies.
This table demonstrates the high selectivity of these established β2-agonists for the β2-adrenergic receptor over the β1 and β3 subtypes, a property that is also attributed to this compound.
Experimental Protocols
The determination of receptor selectivity involves two primary types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competition Assay)
This method measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 cells expressing human β1, β2, or α1A receptors).
-
Assay Setup: A reaction mixture is prepared containing the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
A Comparative In Vivo Efficacy Analysis of TD-5471 Hydrochloride and Established Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel β2-adrenoceptor agonist, TD-5471 hydrochloride, against established bronchodilators: salbutamol, formoterol (long-acting β2-agonists), ipratropium bromide, and tiotropium bromide (muscarinic antagonists). The following sections detail the mechanisms of action, experimental protocols for in vivo assessment, and a comparative summary of available preclinical data to aid in the evaluation of this compound's therapeutic potential.
Mechanisms of Action
The bronchodilatory effects of these compounds are mediated through two primary signaling pathways in airway smooth muscle cells: the β2-adrenergic and muscarinic pathways.
1. β2-Adrenergic Agonist Pathway (TD-5471, Salbutamol, Formoterol):
This compound, salbutamol, and formoterol are β2-adrenoceptor agonists. They bind to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This cascade of events leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.
2. Muscarinic Antagonist Pathway (Ipratropium, Tiotropium):
Ipratropium bromide and tiotropium bromide are muscarinic receptor antagonists. They competitively inhibit the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells. In pathological conditions like asthma and COPD, increased vagal tone leads to elevated ACh levels, causing bronchoconstriction. By blocking M3 receptors, these antagonists prevent ACh-induced signaling through the Gq protein pathway. This inhibition prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. The net effect is the prevention of smooth muscle contraction and promotion of bronchodilation.[1]
Experimental Protocols
The in vivo efficacy of bronchodilators is typically assessed in animal models of bronchoconstriction. The guinea pig is a commonly used species due to the pharmacological similarities of its airway smooth muscle to that of humans.[2]
General Workflow for In Vivo Bronchoprotection Assay:
Key Methodological Components:
-
Animal Model: Conscious Dunkin-Hartley guinea pigs are frequently used.[3][4]
-
Drug Administration: Test compounds (this compound, salbutamol, formoterol, ipratropium bromide, tiotropium bromide) and vehicle controls are typically administered via inhalation (nebulization) or systemically (e.g., intravenous, intraperitoneal).[3][5]
-
Bronchoconstrictor Challenge: After a specified pretreatment time, animals are challenged with an aerosolized bronchoconstricting agent.
-
Measurement of Airway Function: Airway obstruction is quantified by measuring changes in respiratory parameters. A common method is the use of whole-body plethysmography to determine specific airway conductance (sGaw).[3][8]
-
Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor-induced decrease in sGaw. Key parameters derived from these studies include:
-
Potency (e.g., ED50): The dose required to produce 50% of the maximal protective effect.
-
Onset of Action: The time taken to observe a significant bronchodilatory effect.
-
Duration of Action: The time for which a significant protective effect is maintained.
-
Comparative In Vivo Efficacy Data
The following tables summarize available preclinical in vivo data for this compound and established bronchodilators, primarily from studies in guinea pigs. It is important to note that these data are compiled from different studies and experimental conditions may vary, warranting caution in direct comparisons.
Table 1: In Vivo Potency and Efficacy
| Compound | Animal Model | Challenge Agent | Route of Administration | Potency (Relative to Salbutamol) | Maximal Effect (% Inhibition) | Reference(s) |
| TD-5471 HCl | Guinea Pig | Not Specified | Nebulized | Potent | Excellent bronchoprotection | Not Specified |
| Salbutamol | Guinea Pig | Histamine | Inhaled | Baseline | Not Specified | [6][7] |
| Formoterol | Guinea Pig | Histamine | Inhaled | 10-20x more potent than salbutamol | ~71% | [6] |
| Ipratropium | Guinea Pig | Vagal Stimulation | Intravenous | Dose-dependent | Not Specified | [9] |
| Tiotropium | Guinea Pig | Methacholine | Inhaled | Not Specified | ~85% | [3] |
Table 2: Onset and Duration of Action
| Compound | Animal Model | Onset of Action | Duration of Action | Reference(s) |
| TD-5471 HCl | Guinea Pig | Slow onset (in vitro) | Long duration (≥ 72 hours) | Not Specified |
| Salbutamol | Guinea Pig | Rapid | < 3 hours | [6][7] |
| Formoterol | Guinea Pig | Rapid | < 3 hours (threshold dose) | [6] |
| Ipratropium | Guinea Pig | Not Specified | Not Specified | [9] |
| Tiotropium | Guinea Pig | Not Specified | Long-acting (~96 hours) | [10] |
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates potent and long-lasting bronchoprotective effects in the guinea pig model. A key differentiator appears to be its extended duration of action, which was shown to be significantly greater than salmeterol at 72 hours post-dosing.
Compared to the established short-acting β2-agonist salbutamol, this compound exhibits a significantly longer duration of action. While formoterol is a long-acting β2-agonist, in vivo studies in guinea pigs suggest its duration of action at a threshold dose is less than 3 hours, which is considerably shorter than that reported for TD-5471.[6]
The muscarinic antagonists, ipratropium and tiotropium, act via a different mechanism. Tiotropium also demonstrates a very long duration of action in guinea pig models.[10] A direct comparison of the bronchodilatory potency and onset of action between this compound and the muscarinic antagonists in the same in vivo model is not currently available in the public domain.
References
- 1. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duration of action of inhaled vs. Intravenous beta(2)-adrenoceptor agonists in an anaesthetized guinea-pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of formoterol on the late asthmatic phenomena in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of the Duration of Action: TD-5471 Hydrochloride vs. Salmeterol
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological properties of TD-5471 hydrochloride and Salmeterol, with a focus on their duration of action as β2-adrenoceptor agonists. The information is compiled from available preclinical data.
This compound is a novel, potent, and selective full agonist of the human β2-adrenoceptor, designed for long-acting bronchodilation.[1] Salmeterol is a well-established long-acting β2-adrenoceptor agonist (LABA) used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), known for its duration of action of approximately 12 hours. This guide delves into the comparative experimental data that underpins the pharmacological profiles of these two compounds.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key pharmacological parameters of this compound and Salmeterol based on preclinical studies.
| Parameter | This compound | Salmeterol |
| Receptor Binding Affinity (Ki) | Data not publicly available | Data not publicly available in direct comparison |
| Functional Potency (pEC50) | 8.7 (in guinea pig tracheal ring assay)[2] | Data not publicly available in direct comparison |
| In Vivo Duration of Action | Significantly greater than Salmeterol; bronchoprotection observed at 72 hours (in guinea pig model)[2] | ≥ 24 hours at a high dose (300 μg/mL) (in guinea pig model)[2] |
| Agonist Type | Full Agonist[1] | Partial Agonist |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments used to characterize and compare the duration of action of this compound and Salmeterol.
In Vitro Functional Assay: Guinea Pig Tracheal Ring Assay
This assay is used to determine the functional potency (pEC50) of β2-adrenoceptor agonists.
Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, approximately 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.
-
Contraction: The tracheal rings are contracted with a submaximal concentration of a contractile agent, such as histamine or carbachol.
-
Compound Administration: Cumulative concentrations of the β2-adrenoceptor agonist (this compound or Salmeterol) are added to the organ bath.
-
Data Analysis: The relaxation of the tracheal smooth muscle is measured as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. The pEC50 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, is calculated.
In Vivo Bronchoprotection Assay: Guinea Pig Model
This in vivo model assesses the potency and duration of action of bronchodilators.
Protocol:
-
Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.
-
Compound Administration: The test compounds (this compound or Salmeterol) are administered via nebulization at various concentrations.
-
Bronchoconstriction Challenge: At specific time points after dosing (e.g., 1.5 hours, 24 hours, 72 hours), the animals are challenged with a bronchoconstrictor, typically inhaled histamine or methacholine.
-
Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The degree of bronchoprotection is determined by the inhibition of the bronchoconstrictor-induced increase in airway resistance.
-
Data Analysis: The dose-dependent and time-dependent bronchoprotective effects of the test compounds are evaluated. A significant reduction in the bronchoconstrictor response compared to a vehicle-treated control group indicates efficacy. For duration of action studies, the bronchoprotective effect is monitored over an extended period. In the case of TD-5471, its effect was significantly greater than Salmeterol at 72 hours post-dosing for nebulizer concentrations of ≥30 μg/mL.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenoceptor signaling pathway and the general experimental workflow for comparing the duration of action of this compound and Salmeterol.
Caption: β2-Adrenoceptor Signaling Cascade
Caption: Drug Discovery and Evaluation Workflow
References
Safety Operating Guide
Proper Disposal of TD-5471 Hydrochloride: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling TD-5471 hydrochloride are advised to adhere to stringent disposal protocols to ensure safety and regulatory compliance. The primary source for detailed instructions is the Safety Data Sheet (SDS) provided by the manufacturer. This document contains specific information regarding the compound's hazards, handling, and disposal. The following guide provides essential, immediate safety and logistical information based on general best practices for the disposal of research-grade chemical compounds.
Immediate Actions and Planning
Before beginning any work with this compound, it is crucial to have a comprehensive disposal plan in place. This includes identifying the correct waste streams, preparing labeled waste containers, and understanding the institutional procedures for chemical waste pickup.
Summary of Disposal Procedures
The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and the environment. All quantitative data related to waste management should be meticulously recorded and maintained.
| Parameter | Guideline |
| Waste Classification | Non-hazardous solid waste (pending specific SDS information) |
| Primary Container | Clearly labeled, sealed, and chemically compatible container |
| Labeling Requirements | "this compound," CAS Number: 530084-35-6, and hazard symbols as per SDS |
| Storage of Waste | In a designated, secure, and well-ventilated waste accumulation area |
| Disposal Method | Via a licensed and approved chemical waste disposal contractor |
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Obtain and thoroughly review the SDS for this compound from the supplier. This document will provide the most accurate and specific guidance on disposal.
-
Waste Segregation: Dispose of this compound waste separately from other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department. Do not mix with incompatible materials.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical properties of this compound.
-
Ensure the container is sealed when not in use to prevent accidental spills or exposure.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS Number: 530084-35-6.
-
Indicate the approximate quantity of the waste.
-
-
Accumulation and Storage:
-
Store the waste container in a designated and secure waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arrange for Disposal:
-
Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department or using a designated online portal to request a waste collection.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Workflow for the disposal of this compound.
This procedural guidance is intended to supplement, not replace, the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's established safety protocols. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
Essential Safety and Logistical Information for Handling TD-5471 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like TD-5471 hydrochloride is paramount. As a potent and selective full agonist of the human β2-adrenoceptor, this compound is a valuable tool in research. However, detailed public information regarding its specific hazard profile is limited. In the absence of a publicly available Safety Data Sheet (SDS), the following guidance is based on best practices for handling research chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove, especially when handling concentrated solutions or the pure compound. |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid form should be performed in a certified chemical fume hood. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (Gloves, etc.) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Solutions of this compound | Collect in a sealed, labeled hazardous waste container. The container should specify the solvent and approximate concentration of the compound. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container that is clearly labeled as containing hazardous chemical waste. |
Logical Flow for Waste Disposal
Caption: Logical relationship for the proper disposal of this compound waste.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Containment: Whenever possible, perform all manipulations of this compound within a primary containment device such as a chemical fume hood.
-
Emergency Procedures: Ensure that all personnel are aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. An emergency plan for accidental exposure should be in place.
-
Training: All personnel handling this compound must be trained on its potential hazards and the specific procedures for its safe use and disposal.
By implementing these safety and logistical measures, researchers can minimize risks and foster a culture of safety in the laboratory when working with novel research compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
